Protein Kinase C (19-35) Peptide
Description
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Properties
Molecular Formula |
C89H153N33O22 |
|---|---|
Molecular Weight |
2037.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H153N33O22/c1-46(2)39-61(117-71(128)49(7)108-67(125)44-106-74(131)54(24-12-15-33-90)111-75(132)56(27-19-37-104-88(98)99)110-72(129)50(8)109-80(137)62(40-51-21-10-9-11-22-51)118-73(130)53(93)23-18-36-103-87(96)97)81(138)113-57(28-20-38-105-89(100)101)76(133)114-58(29-31-65(94)123)78(135)112-55(25-13-16-34-91)77(134)119-64(42-66(95)124)83(140)122-70(48(5)6)85(142)120-63(41-52-43-102-45-107-52)82(139)115-59(30-32-68(126)127)79(136)121-69(47(3)4)84(141)116-60(86(143)144)26-14-17-35-92/h9-11,21-22,43,45-50,53-64,69-70H,12-20,23-42,44,90-93H2,1-8H3,(H2,94,123)(H2,95,124)(H,102,107)(H,106,131)(H,108,125)(H,109,137)(H,110,129)(H,111,132)(H,112,135)(H,113,138)(H,114,133)(H,115,139)(H,116,141)(H,117,128)(H,118,130)(H,119,134)(H,120,142)(H,121,136)(H,122,140)(H,126,127)(H,143,144)(H4,96,97,103)(H4,98,99,104)(H4,100,101,105)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |
InChI Key |
HDMUEIUIOVNJLQ-CUZFQELRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Protein Kinase C (19-35) Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Protein Kinase C (19-35) peptide, with the sequence RFARKGALRQKNVHEVK, is a potent and widely utilized tool in cellular and molecular biology to investigate the myriad functions of Protein Kinase C (PKC). This synthetic peptide acts as a competitive inhibitor by mimicking the endogenous pseudosubstrate region of PKC. By binding to the active site of the kinase, it prevents the phosphorylation of native substrates, thereby providing a means to dissect PKC-dependent signaling pathways. This technical guide provides a comprehensive overview of the PKC (19-35) peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Pseudosubstrate Inhibition
The fundamental mechanism by which the this compound exerts its inhibitory effect is through pseudosubstrate inhibition .[1][2][3] PKC enzymes are maintained in an inactive state by an N-terminal pseudosubstrate domain that binds to the enzyme's own catalytic site, effectively blocking it.[1] The PKC (19-35) peptide is a synthetic fragment corresponding to this pseudosubstrate region of PKCα/β.[1]
This peptide contains a stretch of basic amino acids that resemble a true PKC substrate. However, it critically lacks a phosphorylatable serine or threonine residue, instead often containing an alanine at the phospho-acceptor position.[1] This feature allows the peptide to bind with high affinity to the substrate-binding cavity within the catalytic domain of PKC but prevents the enzyme from completing the phosphorylation reaction.[1][3] Consequently, the enzyme remains in an inhibited state, unable to phosphorylate its physiological substrates.
The inhibitory potency of pseudosubstrate peptides can be significantly enhanced by N-terminal myristoylation. This lipid modification facilitates the peptide's association with the plasma membrane, where PKC is activated, thereby increasing its effective local concentration and inhibitory activity.[4]
Quantitative Data
The inhibitory potency of the PKC (19-35) peptide and its slightly longer variant, PKC (19-36), has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the peptide's efficacy.
| Peptide Variant | Target | IC50 Value | Experimental Context | Reference |
| PKC (19-36) | Protein Kinase C | 0.18 µM | In vitro kinase assay | N/A |
| PKC Pseudosubstrate Peptide | 80 kDa protein phosphorylation | 1 µM | Digitonin-permeabilized Rat-1 cells | [5] |
| PKC Pseudosubstrate Peptides | PKC-specific enzyme assay | 25 to 100 µM | In vitro | [4] |
| PKC Pseudosubstrate Peptide | CD3γ phosphorylation | 7-20 µM | Streptolysin-O-permeabilized T cells | [6] |
Key Signaling Pathways Modulated by PKC (19-35) Peptide
By inhibiting PKC, the (19-35) peptide can modulate a wide array of downstream signaling pathways that are crucial for various cellular processes.
Cell Adhesion and Migration
PKC is a central regulator of cell adhesion dynamics.[7] Inhibition of PKC has been shown to affect the expression and function of cell adhesion molecules (CAMs) such as EpCAM, claudins, and tetraspanins.[7] Furthermore, PKCα-dependent phosphorylation of the β4 integrin subunit is a critical step in the disassembly of hemidesmosomes, which is required for epithelial cell migration.[8][9] The PKC (19-35) peptide can be used to investigate the specific role of PKC in these processes.
T-Cell Activation
PKC is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, PKC is activated and phosphorylates downstream targets, leading to T-cell activation and cytokine production. The PKC (19-35) pseudosubstrate peptide has been effectively used to block PKC-mediated events in T-cells, such as the phosphorylation of the CD3 antigen, thereby inhibiting T-cell activation.[6]
Regulation of Gene Expression
PKC signaling pathways can culminate in the activation of transcription factors, thereby modulating gene expression. For instance, PKC can influence NF-κB-dependent transcription.[10] By using the PKC (19-35) peptide, researchers can dissect the contribution of PKC to the regulation of specific genes and transcription factors in response to various stimuli.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the this compound.
In Vitro PKC Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of the PKC (19-35) peptide on PKC activity using a purified enzyme and a synthetic substrate.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC (19-35) peptide (inhibitor)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µM ATP)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PS/DAG vesicles, and the PKC substrate peptide.
-
Add varying concentrations of the PKC (19-35) peptide to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.
Inhibition of PKC in Permeabilized Cells
This protocol allows for the study of the PKC (19-35) peptide's effect on PKC activity within a more physiological cellular context.
Materials:
-
Cell line of interest (e.g., Rat-1 fibroblasts, Jurkat T-cells)
-
Cell permeabilization agent (e.g., Digitonin or Streptolysin-O)
-
PKC (19-35) peptide
-
Control peptide (a scrambled or inactive version of the pseudosubstrate peptide)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
Antibodies for detecting phosphorylated PKC substrates (e.g., phospho-MARCKS)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Permeabilize the cells with an appropriate concentration of Digitonin or Streptolysin-O for a short period.
-
Introduce the PKC (19-35) peptide or a control peptide into the permeabilized cells at the desired concentration.
-
Stimulate the cells with a PKC activator like PMA to induce PKC activity.
-
Lyse the cells and collect the protein lysates.
-
Analyze the phosphorylation of specific PKC substrates by Western blotting using phospho-specific antibodies.
-
Quantify the band intensities to determine the extent of inhibition by the PKC (19-35) peptide.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the PKC (19-35) peptide's mechanism of action and its application in research.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protein kinase C pseudosubstrate peptide inhibits phosphorylation of the CD3 antigen in streptolysin-O-permeabilized human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C Inhibitors selectively modulate dynamics of cell adhesion molecules and cell death in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C-α Phosphorylation of Specific Serines in the Connecting Segment of the β4 Integrin Regulates the Dynamics of Type II Hemidesmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
The Role of Protein Kinase C (19-35) Pseudosubstrate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the Protein Kinase C (PKC) (19-35) pseudosubstrate, a critical tool for researchers in cell biology, pharmacology, and drug development. We delve into the fundamental role of the endogenous pseudosubstrate in regulating PKC activity and explore the function and application of synthetic pseudosubstrate peptides as competitive inhibitors. This document offers a detailed examination of the mechanism of action, summarizes key quantitative data on inhibitory activity, and provides standardized experimental protocols for the characterization and utilization of PKC (19-35) pseudosubstrate inhibitors. Furthermore, we present visual representations of the canonical PKC signaling pathway and a typical experimental workflow using Graphviz to facilitate a deeper understanding of its biological context and practical application. This guide is intended to serve as an in-depth resource for scientists investigating PKC-mediated cellular processes and for professionals involved in the discovery of novel therapeutic agents targeting this pivotal enzyme family.
Introduction: The Protein Kinase C Family and its Regulation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways. These enzymes play crucial roles in regulating diverse physiological processes, including cell proliferation, gene expression, apoptosis, and immune responses[1][2][3][4][5]. The PKC family is categorized into three subfamilies based on their structure and activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms[1].
A universal feature of PKC isozymes is the presence of an N-terminal regulatory domain that contains a pseudosubstrate sequence[1][2][6][7][8]. This pseudosubstrate domain acts as an endogenous autoinhibitor by mimicking a substrate and binding to the kinase's active site, thereby maintaining the enzyme in an inactive conformation[1][6][8]. The activation of PKC is a tightly regulated process that involves the allosteric removal of the pseudosubstrate from the catalytic domain, allowing for the phosphorylation of target substrates[6]. This activation is typically triggered by second messengers such as diacylglycerol (DAG) and calcium (for cPKCs and nPKCs) or through protein-protein interactions (for aPKCs)[1][5][8].
The PKC (19-35) Pseudosubstrate Peptide: A Competitive Inhibitor
The PKC (19-35) peptide is a synthetic molecule designed to mimic the endogenous pseudosubstrate region of PKC[9][10]. By resembling the natural inhibitory domain, this peptide functions as a competitive inhibitor, binding to the substrate-binding cavity of the PKC catalytic domain[9]. This action effectively blocks the access of genuine substrates to the active site, thereby preventing their phosphorylation and inhibiting downstream signaling events.
The amino acid sequence of the PKC (19-35) pseudosubstrate is critical for its inhibitory activity. Structure-function studies have revealed that specific basic residues within this sequence are key determinants of its potency[11]. For instance, the substitution of Arginine-22 with Alanine has been shown to dramatically decrease the inhibitory capacity of the peptide, highlighting the importance of this residue for its interaction with the kinase domain[11].
Due to its ability to specifically target and inhibit PKC activity, the PKC (19-35) pseudosubstrate peptide has become an invaluable tool in cell biology research. It is widely used to elucidate the roles of PKC in various cellular processes and to validate PKC as a potential therapeutic target. However, it is important to note that some pseudosubstrate-derived peptides may exhibit promiscuity, interacting with multiple PKC isoforms, and their efficacy in a cellular context can be influenced by their affinity for the target[6][12][13].
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of PKC pseudosubstrate peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values are determined through in vitro kinase assays and are crucial for comparing the efficacy of different inhibitors and for designing experiments with appropriate inhibitor concentrations.
| Inhibitor/Peptide | PKC Isoform(s) Targeted | Reported IC50/Inhibitory Concentration | Reference(s) |
| Pseudosubstrate Peptides (general) | Various PKC isoforms | 25 to 100 µM | [14] |
| [Ala22]PKC(19-31) (Alanine-substituted peptide) | Protein Kinase C | 81 +/- 9 µM (600-fold increase from wt) | [11] |
| Myristoylated Pseudosubstrate Peptides | Various PKC isoforms | Significantly increased inhibitory activity compared to non-myristoylated peptides | [14] |
Note: The inhibitory activity of pseudosubstrate peptides can be significantly enhanced by myristoylation, a lipid modification that facilitates membrane association and increases the effective local concentration of the inhibitor near membrane-bound PKC.[14]
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for measuring the activity of a purified PKC isoform in the presence and absence of a pseudosubstrate inhibitor.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate peptide (e.g., myelin basic protein fragment)
-
PKC (19-35) pseudosubstrate inhibitor
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based detection)
-
Phosphatidylserine and Diacylglycerol (for cPKC and nPKC activation)
-
Quenching solution (e.g., EDTA)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, PKC substrate peptide, and activators (phosphatidylserine and diacylglycerol, if required).
-
Add Inhibitor: Add varying concentrations of the PKC (19-35) pseudosubstrate inhibitor to the reaction mix. Include a control reaction with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the kinase reaction by adding the purified PKC enzyme followed immediately by ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).
-
Detection of Phosphorylation:
-
Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Measure the remaining ATP levels using a commercial kit (e.g., Kinase-Glo®). A decrease in luminescence indicates ATP consumption and kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for PKC Inhibition
This protocol describes a method to assess the effect of a cell-permeable (e.g., myristoylated) PKC pseudosubstrate inhibitor on a cellular process known to be regulated by PKC.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells for studying IL-2 receptor expression)
-
Cell culture medium and supplements
-
Myristoylated PKC (19-35) pseudosubstrate inhibitor
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Reagents for downstream analysis (e.g., antibodies for flow cytometry or western blotting, reagents for qPCR)
Procedure:
-
Cell Culture: Culture the cells to the desired confluency under standard conditions.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the myristoylated PKC pseudosubstrate inhibitor for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Cellular Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) to induce the cellular response of interest.
-
Incubation: Incubate the cells for a time period sufficient to observe the desired downstream effect (e.g., 4-24 hours for changes in gene or protein expression).
-
Analysis of Downstream Readout: Harvest the cells and analyze the specific PKC-dependent endpoint. This could include:
-
Protein Expression: Measuring the expression of a target protein (e.g., IL-2 receptor on Jurkat cells) by flow cytometry or western blotting.
-
Gene Expression: Quantifying the mRNA levels of a target gene by qPCR.
-
Cellular Phenotype: Assessing changes in cell morphology, proliferation, or migration.
-
-
Data Analysis: Quantify the effect of the inhibitor on the stimulated response and determine the dose-dependent inhibition.
Visualizing Signaling Pathways and Workflows
Canonical Protein Kinase C Signaling Pathway
Caption: Canonical PKC signaling pathway activation.
Experimental Workflow for Evaluating a PKC Pseudosubstrate Inhibitor
Caption: Workflow for assessing a PKC pseudosubstrate inhibitor.
Conclusion
The Protein Kinase C (19-35) pseudosubstrate peptide is a powerful and widely used tool for the investigation of PKC function. Its ability to competitively inhibit kinase activity allows for the targeted disruption of PKC signaling, providing valuable insights into the roles of these enzymes in health and disease. This guide has provided a detailed overview of the function, quantitative aspects, and experimental application of the PKC (19-35) pseudosubstrate. The provided protocols and diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this inhibitor in their studies. As our understanding of the complexities of PKC signaling continues to evolve, the use of specific inhibitors such as the PKC (19-35) pseudosubstrate will remain a cornerstone of research in this field.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Protein Kinase C (19-35) Peptide: A Technical Guide to its Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Protein Kinase C (19-35) peptide, a crucial tool in the study of signal transduction. This document details its structure, sequence, and its role as a pseudosubstrate inhibitor of Protein Kinase C (PKC). Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Core Concepts: Structure and Mechanism of Action
The this compound is a synthetic, 17-amino acid peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C (PKC). Its sequence is derived from the pseudosubstrate region of PKCα and β isozymes.
Sequence and Physicochemical Properties:
The primary amino acid sequence and key physicochemical properties of the PKC (19-35) peptide are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | RFARKGALRQKNVHEVK | [1] |
| Molecular Formula | C89H153N33O22 | N/A |
| Molecular Weight | 2037.4 g/mol | N/A |
Mechanism of Pseudosubstrate Inhibition:
PKC enzymes are regulated by an autoinhibitory pseudosubstrate domain that binds to the active site, preventing substrate phosphorylation. The PKC (19-35) peptide mimics this natural regulatory mechanism. By competitively binding to the substrate-binding site in the kinase domain, it effectively blocks the phosphorylation of downstream targets, rendering the enzyme inactive.[1][2]
Quantitative Data Summary
The inhibitory potency of the PKC (19-35) peptide and its longer variant, PKC (19-36), has been quantified in various studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Peptide Variant | Assay System | IC50 | Reference |
| PKC (19-35) | Inhibition of 80 kDa protein phosphorylation in permeabilized Rat-1 cells | ~1 µM | [3] |
| PKC (19-36) | Inhibition of Protein Kinase C | 0.18 µM | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional analysis of the PKC (19-35) peptide.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the PKC (19-35) peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[3][4][5]
Workflow for Fmoc Solid-Phase Peptide Synthesis:
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Valine) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the deprotected resin and allow it to react.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Glu, His, Val, Asn, Gln, Arg, Leu, Ala, Gly, Lys, Arg, Ala, Phe, Arg).
-
Final Deprotection: After coupling the final amino acid (Arginine), perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet, which can then be purified by HPLC.
Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the purification of the crude PKC (19-35) peptide.[6][7][8][9]
Workflow for RP-HPLC Purification:
Caption: General Workflow for RP-HPLC Peptide Purification.
Materials:
-
Crude PKC (19-35) peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer for fraction analysis
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Gradient Elution: Inject the dissolved peptide and elute using a linear gradient of Mobile Phase B. A suggested starting gradient is 5-65% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Purity Analysis: Analyze the collected fractions by mass spectrometry to identify those containing the pure peptide with the correct molecular weight.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Functional Assay: Non-Radioactive Protein Kinase C Activity Assay
This protocol outlines a general method for measuring PKC activity and its inhibition by the PKC (19-35) peptide using a non-radioactive, ELISA-based kit.[10][11][12][13][14]
Workflow for Non-Radioactive PKC Activity Assay:
Caption: Workflow of an ELISA-based Non-Radioactive PKC Activity Assay.
Materials:
-
PKC Kinase Activity Assay Kit (containing substrate-coated microtiter plate, phospho-specific primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Purified PKC enzyme
-
PKC (19-35) peptide inhibitor
-
ATP
-
Kinase assay buffer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Assay Setup:
-
To the substrate-coated wells, add the PKC enzyme.
-
Add varying concentrations of the PKC (19-35) peptide to the appropriate wells. Include a vehicle control (no inhibitor).
-
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to all wells.
-
Incubation: Incubate the plate according to the kit's protocol (e.g., 30 minutes at 30°C).
-
Detection:
-
Wash the wells to remove unreacted ATP and enzyme.
-
Add the phospho-specific primary antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add the TMB substrate and allow color to develop.
-
-
Measurement: Stop the reaction with the provided stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKC activity.
Signaling Pathways
PKC is a critical node in numerous signaling pathways, regulating processes such as cell adhesion, proliferation, and differentiation. The PKC (19-35) peptide, by inhibiting PKC, can be used to dissect these pathways.
PKC-Mediated Cell Adhesion Signaling
PKC plays a pivotal role in integrin-mediated cell adhesion. Upon activation, PKC can trigger a cascade of phosphorylation events leading to cytoskeletal rearrangement and the formation of focal adhesions.[15][16][17] Inhibition of PKC with the (19-35) peptide has been shown to block agonist-induced cell adhesion.[2]
Caption: PKC-Mediated Signaling in Cell Adhesion.
This pathway illustrates how extracellular matrix (ECM) binding to integrins can activate PKC, leading to the phosphorylation of focal adhesion kinase (FAK), activation of Src kinase, and subsequent phosphorylation of paxillin. These events culminate in the rearrangement of the actin cytoskeleton and the formation of focal adhesions, leading to cell adhesion. The PKC (19-35) peptide can be used to inhibit this process at the level of PKC activation.
Conclusion
The this compound is an invaluable tool for researchers studying cellular signaling. Its specific inhibitory action on PKC allows for the detailed investigation of the roles of this important kinase family in a multitude of cellular processes. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this peptide in research and drug discovery applications. Further investigation into the isoform specificity and in vivo efficacy of this and related pseudosubstrate peptides will continue to enhance our understanding of PKC-mediated signaling in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining gradient conditions for peptide purification in RPLC with machine-learning-based retention time predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ulab360.com [ulab360.com]
- 15. Protein Kinase C, Focal Adhesions and the Regulation of Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKC (19-36) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic peptide PKC (19-36), a widely utilized tool in cellular signaling research. We will delve into its mechanism of action, its role in key signaling pathways, present quantitative data on its inhibitory properties, and provide detailed experimental protocols for its use.
Core Concepts: Understanding PKC (19-36)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The activity of PKC is tightly regulated, and in its inactive state, an N-terminal pseudosubstrate domain occupies the catalytic site, preventing substrate phosphorylation.
PKC (19-36) is a synthetic peptide with the amino acid sequence RFARKGALRQKNVHEVKN . This sequence mimics the pseudosubstrate region of conventional PKC isoforms (α, β, γ)[1]. By acting as a competitive inhibitor at the substrate-binding site, PKC (19-36) effectively blocks the kinase activity of PKC, making it a valuable tool for investigating PKC-dependent signaling events[2]. It is important to note that in much of the scientific literature, this peptide is referred to as PKC (19-36), although the user's query specified PKC (19-35). The common sequence used in research corresponds to residues 19 through 36.
Quantitative Data: Inhibitory Profile of PKC (19-36)
PKC (19-36) exhibits a potent and selective inhibition of PKC over other protein kinases. The following table summarizes key quantitative data for the inhibitory activity of PKC (19-36).
| Target Kinase | Inhibition Metric | Value | References |
| Protein Kinase C (PKC) | IC₅₀ | 0.18 µM | [3][4] |
| Protein Kinase C (PKC) | Kᵢ | 147 nM | [2] |
| Protein Kinase A (PKA) | IC₅₀ | 423 µM | [2] |
| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 24 µM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.
While specific inhibitory concentrations for individual conventional PKC isoforms (α, β, γ) are not extensively documented in comparative studies, PKC (19-36) is generally considered to be an inhibitor of these isoforms[5][6]. Its significantly lower potency against PKA and MLCK highlights its utility as a selective PKC inhibitor within a specific concentration range.
Cellular Signaling Pathways Modulated by PKC (19-36)
PKC (19-36) has been instrumental in elucidating the role of PKC in various signaling cascades. Below, we explore two key pathways where this inhibitory peptide has been extensively used.
Hyperglycemia-Induced Vascular Complications
Chronic hyperglycemia is a hallmark of diabetes mellitus and a major contributor to vascular complications. One of the key mechanisms implicated is the diacylglycerol (DAG)-PKC pathway.
High glucose levels lead to an increased flux through the glycolytic pathway, resulting in the de novo synthesis of DAG. DAG, in conjunction with Ca²⁺ and phosphatidylserine, activates conventional PKC isoforms. Activated PKC then phosphorylates a plethora of downstream targets, leading to cellular responses such as increased vascular permeability, inflammation, cellular proliferation, and hypertrophy, all of which contribute to vascular damage.
PKC (19-36) has been shown to attenuate these hyperglycemia-induced pathological changes by blocking PKC activity[4].
References
- 1. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein kinase C mediates hypoxia-induced long-term potentiation of NMDA neurotransmission in the visual retinocollicular pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase C (19-35) Peptide in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Protein Kinase C (19-35) peptide and its utility in inflammation research. This peptide, a derivative of the pseudosubstrate region of Protein Kinase C (PKC), serves as a valuable tool for investigating the role of PKC signaling in inflammatory pathways.
Core Concepts
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular signaling pathways, including those governing inflammation.[1][2] The activity of PKC is tightly regulated, in part, by an internal pseudosubstrate sequence that mimics a substrate and binds to the enzyme's active site, thereby maintaining it in an inactive state.[2][3] The this compound, and the closely related PKC (19-36) peptide, are synthetic versions of this pseudosubstrate region.[2][4] By competitively inhibiting the substrate-binding site, these peptides act as effective inhibitors of PKC activity, allowing researchers to dissect the specific contributions of PKC to cellular processes like inflammation.[5][6] For use in living cells and in vivo models, the peptide is often N-terminally myristoylated, a lipid modification that enhances cell membrane permeability.[4]
Quantitative Data on PKC Pseudosubstrate Peptide Inhibitors
The inhibitory potency of PKC pseudosubstrate peptides has been quantified in various assays. This data is crucial for designing experiments with effective concentrations.
| Peptide/Inhibitor | Target/Assay | Potency (IC50 / Ki / EC50) | Reference(s) |
| Protein Kinase C (19-36) | Protein Kinase C (enzyme assay) | IC50: 0.18 µM; Ki: 147 nM | [5][7] |
| PKC pseudosubstrate peptide | 80-kDa protein phosphorylation in permeabilized cells | IC50: 1 µM | [6] |
| Myristoylated PKC pseudosubstrate nonapeptide | Phosphorylation of MARCKS protein | Half-maximal inhibition: 8 µM | [4] |
| Myristoylated PKC pseudosubstrate nonapeptide | Bradykinin-induced phospholipase D activation | Half-maximal inhibition: 20 µM | [4] |
| Myristoylated PKCζ pseudosubstrate inhibitor | Insulin-stimulated glucose transport in adipocytes | EC50: 10-20 µM | [8] |
Signaling Pathways
The this compound is instrumental in elucidating the role of PKC in the Nuclear Factor-kappa B (NF-κB) signaling cascade, a cornerstone of the inflammatory response. In many cell types, inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the activation of specific PKC isoforms, particularly atypical PKCζ.[1][9] This activation is a critical step upstream of the IκB kinase (IKK) complex.[5][9] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][5] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[1][5] By inhibiting PKC, the pseudosubstrate peptide can prevent the activation of the IKK complex, thereby blocking IκBα degradation and subsequent NF-κB-mediated gene expression.[1][5]
Experimental Protocols & Workflows
The following protocols provide a framework for utilizing PKC pseudosubstrate inhibitors in inflammation research.
In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol details the use of a myristoylated PKC pseudosubstrate inhibitor to block the production of TNF-α in a macrophage cell line stimulated with LPS.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed 5 x 10^5 cells/well in a 24-well plate and allow to adhere overnight.
2. Peptide Inhibition and Stimulation:
- Prepare a stock solution of myristoylated PKCζ pseudosubstrate inhibitor in sterile DMSO.
- Pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10-50 µM) or vehicle control (DMSO) for 1-2 hours.
- Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
3. Sample Collection and Analysis:
- Collect the cell culture supernatant.
- Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
// Node Definitions
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed_cells [label="Seed RAW 264.7 cells\n(5x10^5 cells/well)", fillcolor="#FFFFFF", fontcolor="#202124"];
adhere [label="Incubate overnight\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"];
pre_incubate [label="Pre-incubate with\nMyr-PKCζ-PSI (10-50 µM)\nor Vehicle (DMSO) for 1-2h", fillcolor="#FBBC05", fontcolor="#202124"];
stimulate [label="Stimulate with LPS (100 ng/mL)\nfor 4-6h", fillcolor="#EA4335", fontcolor="#FFFFFF"];
collect [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"];
elisa [label="Quantify TNF-α\nusing ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> seed_cells;
seed_cells -> adhere;
adhere -> pre_incubate;
pre_incubate -> stimulate;
stimulate -> collect;
collect -> elisa;
elisa -> end;
}
Western Blot Analysis of IκBα Degradation
This protocol outlines the procedure to assess the effect of a PKC inhibitor on the degradation of IκBα in response to an inflammatory stimulus.
1. Cell Culture and Treatment:
- Seed human bronchial epithelial cells (BEAS-2B) in 6-well plates and grow to 80-90% confluency.
- Pre-treat cells with a PKC inhibitor (e.g., 10 µM Bisindolylmaleimide I, a general PKC inhibitor, or a specific pseudosubstrate peptide) for 1 hour.
- Stimulate cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
2. Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
The this compound and its analogs are potent and specific tools for investigating the role of PKC in inflammation. By inhibiting PKC activity, these peptides allow for the detailed study of downstream signaling events, such as the NF-κB pathway, and their contribution to the inflammatory response. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to incorporate this powerful inhibitor into their studies of inflammation and drug development.
References
- 1. Zeta isoform of protein kinase C prevents oxidant-induced nuclear factor-kappaB activation and I-kappaBalpha degradation: a fundamental mechanism for epidermal growth factor protection of the microtubule cytoskeleton and intestinal barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 8. PKCζ Pseudosubstrate Inhibitor, Myristoylated - Calbiochem [sigmaaldrich.cn]
- 9. zeta PKC induces phosphorylation and inactivation of I kappa B-alpha in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pseudosubstrate Region of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pseudosubstrate region of Protein Kinase C (PKC), a critical autoinhibitory domain that governs the kinase's activity. We will delve into its structure, mechanism of action, the signaling pathways that regulate it, and its significance as a potential therapeutic target.
The Pseudosubstrate: A Molecular Mimic for Autoinhibition
All Protein Kinase C (PKC) isozymes possess a regulatory domain at their N-terminus that contains an autoinhibitory sequence known as the pseudosubstrate.[1][2] This short stretch of amino acids mimics a true substrate but crucially lacks a phosphorylatable serine or threonine residue, instead often containing an alanine at this position.[1][3] By binding to the substrate-binding cavity within the catalytic domain, the pseudosubstrate effectively blocks the active site, thereby maintaining the enzyme in a catalytically inactive state.[3][4] This intramolecular interaction is a key mechanism for preventing spurious phosphorylation and ensuring tight control over PKC signaling.
The affinity of isolated pseudosubstrate peptides for the kinase domain is relatively weak, typically in the micromolar range.[1] However, in the context of the full-length protein, the intramolecular nature of the interaction makes it highly effective at autoinhibition.[1]
Pseudosubstrate Sequences Across PKC Isozymes
The pseudosubstrate sequence is a conserved feature across the PKC family, which is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC).[3] While there is a high degree of homology, subtle differences in the pseudosubstrate sequences may contribute to isozyme-specific regulation and function.
| PKC Isozyme | Pseudosubstrate Sequence | Family |
| PKCα | RFARKGALRQKNVHEVKDH | Conventional |
| PKCβII | RFARKGALRQKNVHEVKN | Conventional |
| PKCγ | RFARKGALRQKNVHEVKD | Conventional |
| PKCδ | SFRRNSGER | Novel |
| PKCε | ERMRPRKRQGAVRRRVHQVNG | Novel |
| PKCθ | DKNTRFRGER | Novel |
| PKCζ | SIYRRGARRWRKLYRANG | Atypical |
| PKCι/λ | RLYRRGARRWRKLYRANG | Atypical |
Sequences are representative and may have slight variations based on species and sources.
Mechanism of Autoinhibition and Activation
The autoinhibition of PKC by its pseudosubstrate is a dynamic process that is tightly regulated by second messengers. The release of the pseudosubstrate from the catalytic site is a critical step in the activation of the enzyme.
The Autoinhibited State
In its inactive state, the pseudosubstrate is securely docked within the substrate-binding cleft of the kinase domain. This conformation is stabilized by interactions between the regulatory and catalytic domains.[5][6] For conventional PKCs, the Ca²⁺-sensing C2 domain also interacts intramolecularly with the kinase domain, further locking the enzyme in an inactive state.[5][6]
Figure 1: Autoinhibitory mechanism of PKC.
Activation and Pseudosubstrate Release
The activation of conventional and novel PKC isozymes is triggered by signals that lead to the production of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium (Ca²⁺).[3][7]
-
Receptor Activation: The process begins with the activation of cell surface receptors, such as G protein-coupled receptors or receptor tyrosine kinases.[7]
-
PLC Activation: This leads to the activation of phospholipase C (PLC).[7]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[7]
-
Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm.[7]
-
PKC Translocation: For cPKCs, the rise in Ca²⁺ concentration causes the C2 domain to bind to anionic phospholipids in the plasma membrane, leading to the translocation of PKC from the cytosol to the membrane.[3]
-
DAG Binding and Conformational Change: At the membrane, the C1 domain binds to DAG.[3]
-
Pseudosubstrate Release: The combined energy from the membrane binding of the C2 and C1 domains induces a major conformational change in the PKC molecule, which results in the expulsion of the pseudosubstrate from the catalytic site.[3][8] This unmasks the active site, allowing PKC to phosphorylate its substrates.
Figure 2: PKC activation signaling pathway.
Atypical PKCs are regulated differently, as they do not require Ca²⁺ or DAG for activation.[9] Instead, their activity is often controlled by protein-protein interactions through their PB1 domain, which can also lead to the disengagement of the pseudosubstrate.[1][10]
Quantitative Analysis of Pseudosubstrate Interactions
Synthetic peptides corresponding to the pseudosubstrate region are valuable tools for studying PKC activity. They act as competitive inhibitors by binding to the active site and preventing the phosphorylation of true substrates.[11] The inhibitory potency of these peptides can be quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
| Pseudosubstrate Peptide/Analog | PKC Isozyme(s) | Inhibition Data | Reference |
| Retro-inverso analog of PKC pseudosubstrate | Mixed PKC | IC₅₀ = 31 µM | [12] |
| Retro-inverso analog with D-Ser substitution | Mixed PKC | IC₅₀ = 5 µM, Kᵢ = 2 µM | [12] |
| Secalonic Acid D (SAD) | cPKC (α, β, γ) | IC₅₀ = 5 to 6.2 µM | [13] |
| Pseudosubstrate Peptide (PKCα/β) | Mixed PKC | Affinity: 0.1–1 µM range | [1] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions, substrate used, and PKC isozyme preparation.
A structure-function study using an alanine substitution scan of the pseudosubstrate sequence revealed that Arg-22 is a critical determinant for its inhibitory function.[14] Substituting this residue with alanine resulted in a 600-fold increase in the IC₅₀ value.[14]
Experimental Protocols for Studying the Pseudosubstrate
Investigating the function of the PKC pseudosubstrate involves a variety of biochemical and molecular biology techniques.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of PKC to phosphorylate a substrate in the presence or absence of a pseudosubstrate inhibitor.
Objective: To determine the IC₅₀ of a pseudosubstrate peptide for a specific PKC isozyme.
Materials:
-
Purified, active PKC isozyme
-
Fluorescently or radioactively labeled ATP (e.g., [γ-³²P]ATP)
-
Specific peptide substrate for the PKC isozyme (e.g., myelin basic protein fragment)
-
Pseudosubstrate inhibitor peptide
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
Activators (e.g., Phosphatidylserine, DAG, CaCl₂)
-
Quenching solution (e.g., EDTA or phosphoric acid)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Reaction Setup: Prepare a series of reaction tubes. To each tube, add the kinase reaction buffer, PKC activators, and the specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the pseudosubstrate inhibitor peptide to the tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified PKC isozyme to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding labeled ATP.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Separation: Separate the phosphorylated substrate from the unreacted ATP. For radiolabeled assays, this is often done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.
-
Detection and Quantification: Measure the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Site-Directed Mutagenesis
This technique is used to alter specific amino acids within the pseudosubstrate region to assess their importance in autoinhibition.
Objective: To determine if mutating a key residue (e.g., the non-phosphorylatable alanine) to a charged residue (e.g., glutamic acid) results in a constitutively active kinase.
Protocol:
-
Plasmid Preparation: Obtain a plasmid containing the cDNA for the PKC isozyme of interest.
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter the codon for the target amino acid.
-
Mutagenesis PCR: Perform PCR using the mutagenic primers and the PKC plasmid as a template. This will generate a new plasmid containing the desired mutation.
-
Transformation: Transform competent E. coli with the PCR product.
-
Selection and Sequencing: Select for transformed bacteria and verify the presence of the mutation by DNA sequencing.
-
Protein Expression: Express the mutated PKC protein in a suitable system (e.g., mammalian cells, insect cells).
-
Activity Assay: Purify the mutant protein and perform a kinase activity assay, as described above, in the absence of activators. Compare its basal activity to that of the wild-type enzyme. An increased effector-independent kinase activity indicates a disruption of autoinhibition.[4]
Figure 3: Experimental workflow for pseudosubstrate analysis.
The Pseudosubstrate Region as a Therapeutic Target
The critical role of the pseudosubstrate in maintaining PKC in an inactive state makes it an attractive, albeit challenging, target for drug development.
Rationale for Targeting:
-
Allosteric Modulation: Compounds that stabilize the interaction between the pseudosubstrate and the catalytic domain could act as potent and specific inhibitors. This allosteric approach may offer greater selectivity compared to traditional ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across many kinases.
-
Isozyme Selectivity: While the pseudosubstrate sequences are homologous, there are differences that could potentially be exploited to develop isozyme-selective modulators.
Challenges:
-
Protein-Protein Interaction Site: The pseudosubstrate-catalytic domain interface is a protein-protein interaction site, which is notoriously difficult to target with small molecules.
-
Peptide-Based Inhibitors: While pseudosubstrate-derived peptides can be effective inhibitors in vitro, they often have poor cell permeability and are susceptible to proteolytic degradation, limiting their therapeutic utility.[1][15]
Despite these challenges, research continues to explore novel strategies to modulate PKC activity through its autoinhibitory pseudosubstrate region. For example, the mycotoxin Secalonic Acid D has been shown to inhibit PKC by interfering with the cofactor-induced release of the pseudosubstrate, representing a novel mechanism of action.[13]
Conclusion
The pseudosubstrate region is a cornerstone of Protein Kinase C regulation. Its function as an intramolecular switch, governed by upstream signaling events and second messengers, ensures that kinase activity is precisely controlled in time and space. A thorough understanding of the pseudosubstrate's structure, its interaction with the catalytic domain, and the mechanisms of its release is fundamental for researchers in cell signaling and is paramount for the development of next-generation therapeutic agents that can selectively modulate the activity of specific PKC isozymes in diseases ranging from cancer to neurodegenerative disorders.
References
- 1. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C: poised to signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular C2 Domain-Mediated Autoinhibition of Protein Kinase C βII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramolecular C2 Domain-Mediated Autoinhibition of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 12. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel mechanism of protein kinase C inhibition involving the pseudosubstrate region by secalonic acid D in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
Methodological & Application
Application Notes and Protocols for Protein Kinase C (19-35) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression. The activity of PKC is tightly regulated, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The Protein Kinase C (19-35) peptide is a synthetic peptide corresponding to the pseudosubstrate region of PKC. This peptide acts as a competitive inhibitor by binding to the substrate-binding site within the kinase domain, thereby rendering the enzyme inactive.[1][2] These application notes provide detailed protocols for the experimental use of the PKC (19-35) peptide.
Mechanism of Action
Conventional PKC isoforms contain an autoinhibitory pseudosubstrate sequence (residues 19-35 in PKCβ) in their regulatory domain.[3] This sequence mimics a substrate but lacks the phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, preventing substrate phosphorylation. Cellular activators of PKC, such as diacylglycerol (DAG) and Ca2+, induce a conformational change that releases the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation. The PKC (19-35) peptide acts as an exogenous pseudosubstrate, competitively inhibiting the phosphorylation of target substrates.[1][2]
Quantitative Data
The inhibitory potency of PKC pseudosubstrate peptides has been quantified in various studies. While specific data for the (19-35) peptide is limited, the closely related PKC (19-36) peptide provides a strong indication of its efficacy.
| Peptide | Target | Assay Type | Inhibitory Concentration/Constant | Reference |
| PKC (19-36) | Native PKC | In vitro kinase assay with synthetic peptide substrate | IC50 < 1 µM | [4] |
| PKC (19-36) | Autophosphorylated CaMK-II | In vitro kinase assay with synthetic peptide substrate | IC50 = 30 µM | [4] |
| PKC (19-36) | Proteolytically activated MLCK | In vitro kinase assay with synthetic peptide substrate | IC50 = 35 µM | [4] |
| PKC Inhibitor Peptide 19-36 | Protein Kinase C | Not specified | Ki = 147 nM | [5] |
| PKC Inhibitor Peptide 19-36 | Protein Kinase A | Not specified | IC50 = 423 µM | [5] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate and ATP concentrations.
Signaling Pathway
The following diagram illustrates the canonical PKC signaling pathway and the inhibitory action of the PKC (19-35) peptide.
Caption: PKC signaling pathway and inhibition by PKC (19-35) peptide.
Experimental Protocols
Peptide Reconstitution and Storage
Proper handling and storage of the PKC (19-35) peptide are crucial for maintaining its stability and activity.
Materials:
-
Lyophilized PKC (19-35) peptide
-
Sterile, nuclease-free water (H₂O) or a suitable buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in sterile water or a buffer of choice. For example, to prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight of the peptide (typically around 2037.40 g/mol ).[6]
-
Solubilization: Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.[7]
-
Aliquoting: Aliquot the reconstituted peptide into smaller, single-use volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.[8]
-
Storage:
In Vitro Kinase Assay
This protocol outlines a general procedure to assess the inhibitory effect of the PKC (19-35) peptide on PKC activity in vitro.
Caption: Workflow for an in vitro PKC kinase assay.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate (e.g., Myelin Basic Protein, histone H1, or a specific peptide substrate)
-
PKC (19-35) peptide stock solution
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)
-
ATP (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for other methods)
-
Stopping solution (e.g., 75 mM phosphoric acid or SDS-PAGE loading buffer)
-
Detection reagents (depending on the method)
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the kinase reaction mix containing the kinase buffer, PKC enzyme, and the desired concentration of the PKC (19-35) peptide (and a vehicle control). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the PKC substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for PKC.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the stopping solution.
-
Detection of Phosphorylation:
-
Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods: Detect the phosphorylated substrate using methods such as Western blotting with a phospho-specific antibody, ELISA, or fluorescence-based assays.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the PKC (19-35) peptide compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay (Example: Inhibition of PKC-mediated signaling)
This protocol provides a general framework for introducing the PKC (19-35) peptide into cells to study its effects on a specific cellular process. A myristoylated version of the peptide is often used to enhance cell permeability.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Myristoylated PKC (19-35) peptide
-
Stimulus to activate PKC (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Reagents for the specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, reagents for a functional assay)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Peptide Pre-incubation: Replace the cell culture medium with fresh medium containing the desired concentration of the myristoylated PKC (19-35) peptide or a vehicle control. Incubate for a sufficient time (e.g., 30-60 minutes) to allow for cell penetration.
-
PKC Activation: Add the PKC-activating stimulus (e.g., PMA) to the cell culture medium and incubate for the desired time to induce the cellular response.
-
Downstream Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation of a known PKC substrate.
-
Functional Assays: Measure a PKC-dependent cellular response, such as gene expression, cell proliferation, or ion channel activity. For example, in electrophysiology experiments, the peptide can be included in the patch pipette solution to assess its effect on ion channel modulation by PKC.[9]
-
-
Data Analysis: Quantify the effect of the PKC (19-35) peptide on the measured downstream event compared to the control.
Concluding Remarks
The this compound is a valuable tool for investigating the role of PKC in various cellular processes. Its ability to competitively inhibit PKC activity allows for the specific dissection of PKC-dependent signaling pathways. The protocols provided here offer a foundation for the effective use of this peptide in both in vitro and cell-based experimental settings. Researchers should optimize the specific conditions for their particular experimental system to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenetix - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 4. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 6. Protein Kinase C Peptide Substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. uk-peptides.com [uk-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. Dopamine D1/D5 Receptor Modulates State-Dependent Switching of Soma-Dendritic Ca2+ Potentials via Differential Protein Kinase A and C Activation in Rat Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Myristoylated Protein Kinase C (19-35) Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myristoylated Protein Kinase C (19-35) Peptide is a potent and cell-permeable inhibitor of Protein Kinase C (PKC). This synthetic peptide is derived from the pseudosubstrate region of PKCα and β isoforms, encompassing amino acid residues 19-35. The addition of a myristoyl group to the N-terminus of the peptide enhances its ability to penetrate the plasma membrane, allowing for the effective inhibition of PKC activity in intact cells. This document provides detailed application notes and experimental protocols for the use of Myristoylated PKC (19-35) Peptide in research and drug development.
Mechanism of Action: The peptide acts as a competitive inhibitor by binding to the substrate-binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of its natural substrates. This inhibitory action makes it a valuable tool for investigating the physiological roles of PKC in various signaling pathways.
Quantitative Data Summary
The inhibitory efficacy of Myristoylated PKC (19-35) Peptide has been demonstrated in various cellular contexts. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Type/System | Application | Reference |
| Half-maximal Inhibition (IC50) | 8 µM | Intact Cells | Inhibition of MARCKS phosphorylation | [1] |
| Half-maximal Inhibition (IC50) | 20 µM | Intact Cells | Inhibition of bradykinin-induced Phospholipase D activation | [1] |
| Effective Concentration | 2 µM | Mouse Sinoatrial Myocytes | Potentiation of the "funny current" (If) | [2][3] |
| Working Concentration | 10 µM | Patch Pipette Solution | Inhibition of PKC in sinoatrial myocytes | [2] |
| Non-toxic Concentration | Up to 100 µM | BA/F3 Cells | Assessment of cell viability | [4] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Myristoylated PKC (19-35) Peptide
Proper handling and storage of the peptide are crucial for maintaining its activity.
Materials:
-
Myristoylated PKC (19-35) Peptide (lyophilized powder)
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
To prepare a stock solution (e.g., 1-10 mM), reconstitute the peptide in sterile water or DMSO.[4] For aqueous solutions, use a buffer with a pH between 4 and 6 to enhance stability.[5]
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment for long-term stability.[5][6]
-
Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C for up to one year or at -80°C for longer periods.[7] In solvent, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture.[7]
-
Protocol 2: In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of the Myristoylated PKC (19-35) Peptide on PKC activity using a radioactive assay. Non-radioactive commercial kits are also available and can be adapted.[8][9][10]
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., MARCKS-derived peptide)
-
Myristoylated PKC (19-35) Peptide inhibitor
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2, lipid activator)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PKC enzyme, and the specific PKC substrate peptide.
-
Add varying concentrations of the Myristoylated PKC (19-35) Peptide to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.
Control Experiment: To ensure the specificity of the inhibitor, perform a parallel assay with a non-myristoylated version of the PKC (19-35) peptide or a scrambled myristoylated peptide. The non-myristoylated peptide should not be cell-permeable and would serve as a negative control in cell-based assays, while a scrambled peptide would control for any non-specific effects of a myristoylated peptide sequence.[2][3]
Protocol 3: Cellular Treatment and Analysis of PKC Inhibition
This protocol describes the treatment of cultured cells with the Myristoylated PKC (19-35) Peptide to study its effects on cellular processes.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Myristoylated PKC (19-35) Peptide stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blot analysis (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-actin)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Peptide Treatment:
-
Dilute the Myristoylated PKC (19-35) Peptide stock solution to the desired final working concentration (typically in the range of 1-20 µM) in serum-free or complete culture medium.[1][2]
-
Remove the existing medium from the cells and replace it with the medium containing the peptide inhibitor.
-
Incubate the cells for the desired period. Incubation times can range from 30 minutes to several hours, depending on the specific cellular process being investigated.[4] A time-course experiment is recommended to determine the optimal incubation time.
-
-
Cell Lysis and Protein Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the protein lysates by Western blotting to assess the phosphorylation status of known PKC substrates (e.g., MARCKS). A decrease in the phosphorylation of a specific substrate upon treatment with the peptide indicates successful PKC inhibition.
-
Protocol 4: Assessing Cellular Uptake of Myristoylated Peptides
This protocol provides a method to quantify the cellular uptake of a fluorescently labeled myristoylated peptide using fluorescence microscopy or flow cytometry.[4][11][12][13]
Materials:
-
Fluorescently labeled Myristoylated PKC (19-35) Peptide (e.g., FITC-labeled)
-
Cultured cells
-
Extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 10 mM HEPES pH 7.4, 1 mM MgCl₂, 1 mM CaCl₂)
-
Trypsin-EDTA
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and resuspend in ECB. For adherent cells, they can be treated directly on coverslips or in plates.
-
Peptide Incubation:
-
Incubate the cells with the fluorescently labeled myristoylated peptide at a final concentration of approximately 20 µM in ECB for 30 minutes at 37°C.[4] Include a control of untreated cells.
-
To distinguish between membrane-bound and internalized peptide, a parallel experiment can be conducted at 4°C, which significantly reduces cellular uptake.[4]
-
-
Removal of Membrane-Bound Peptide:
-
After incubation, wash the cells with ECB.
-
To remove non-internalized, membrane-bound peptide, treat the cells with trypsin for a short period (e.g., 2-5 minutes).[11]
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells to visualize the intracellular localization of the fluorescent peptide.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to determine the extent of peptide uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of Myristoylated PKC (19-35) Peptide.
Figure 1: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by the Myristoylated PKC (19-35) Peptide.
Figure 2: A typical experimental workflow for assessing the inhibitory effect of Myristoylated PKC (19-35) Peptide in cultured cells.
Figure 3: A conceptual diagram illustrating the cellular uptake of the myristoylated peptide inhibitor.
References
- 1. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylated peptides potentiate the funny current (If) in sinoatrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. abcam.com [abcam.com]
- 10. promega.com [promega.com]
- 11. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling PKC Isoform Function: Application Notes for Protein Kinase C (19-35) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Protein Kinase C (19-35) peptide, a pseudosubstrate inhibitor, for the investigation of Protein Kinase C (PKC) isoform-specific roles in cellular signaling. This document outlines the mechanism of action, provides quantitative data on isoform selectivity, and details experimental protocols for its application in various research contexts.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The PKC family is divided into three main classes based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The functional specificity of each isoform is dictated by its unique expression pattern, subcellular localization, and downstream targets.
The PKC (19-35) peptide is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-35) of PKCα and β. This region mimics the substrate binding site of PKC but lacks a phosphorylatable serine or threonine residue. By competitively binding to the active site, the PKC (19-35) peptide acts as a potent inhibitor of PKC activity, making it a valuable tool for elucidating the roles of specific PKC isoforms in various signaling pathways.[1][2]
Mechanism of Action
The regulatory domain of most PKC isoforms contains a pseudosubstrate sequence that binds to the catalytic domain in the inactive state, preventing substrate phosphorylation.[3] Upon activation by second messengers such as diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation.
The PKC (19-35) peptide leverages this autoinhibitory mechanism. By mimicking the endogenous pseudosubstrate, it occupies the substrate-binding pocket of the catalytic domain, thereby competitively inhibiting the phosphorylation of downstream protein substrates.[1][2] This inhibitory action is specific to the substrate binding site and does not interfere with ATP binding.[3]
Quantitative Data: Isoform Selectivity
The PKC (19-35) peptide, and its slightly longer variant PKC (19-36), exhibit some degree of selectivity for conventional PKC isoforms. The available data on the inhibitory concentration (IC50) for different isoforms is summarized below. It is important to note that pseudosubstrate inhibitors can show promiscuity, and their efficacy can vary between isoforms.[1][4]
| PKC Isoform | IC50 (µM) | Reference |
| PKCβ | 0.18 | [1] |
| PKCδ | 0.5 | [1] |
Researchers should empirically determine the optimal concentration for their specific experimental system and target isoform.
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing the PKC (19-35) peptide to study PKC isoform function.
In Vitro PKC Kinase Assay
This assay measures the ability of the PKC (19-35) peptide to inhibit the activity of purified or immunoprecipitated PKC isoforms in a cell-free system.
Materials:
-
Purified active PKC isoform or cell lysate for immunoprecipitation
-
PKC (19-35) inhibitor peptide (e.g., from MedChemExpress, Cayman Chemical)
-
Inactive control peptide (e.g., myristoylated GALRQQKNVHEVKN)[5]
-
PKC substrate peptide (e.g., Ac-MBP (4-14) or a fluorescently labeled substrate)[6][7]
-
[γ-³²P]ATP (for radioactive assay) or non-radioactive ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or plate reader for fluorescence/luminescence
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing kinase assay buffer, the PKC substrate peptide, and either the PKC (19-35) peptide at various concentrations (e.g., 0.1 to 10 µM) or the control peptide.
-
Initiate the reaction: Add the purified PKC enzyme or immunoprecipitated PKC beads to the master mix.
-
Start the phosphorylation: Add ATP (containing [γ-³²P]ATP for radioactive detection) to initiate the kinase reaction.
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
Stop the reaction:
-
Radioactive assay: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Non-radioactive assay: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding EDTA).
-
-
Quantify phosphorylation:
-
Radioactive assay: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Non-radioactive assay: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Analyze the data: Calculate the percentage of inhibition at each concentration of the PKC (19-35) peptide compared to the control and determine the IC50 value.
Cell-Based Assay for PKC Inhibition
This protocol assesses the effect of the PKC (19-35) peptide on the phosphorylation of a known PKC substrate within intact or permeabilized cells. A cell-permeable version of the peptide (e.g., myristoylated) is recommended for intact cells.
Materials:
-
Cell line of interest
-
Cell-permeable PKC (19-35) peptide
-
Cell-permeable inactive control peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-incubate the cells with varying concentrations of the cell-permeable PKC (19-35) peptide or the control peptide for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes) to induce PKC activation and substrate phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated PKC substrate.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation by the PKC (19-35) peptide.
Immunoprecipitation Kinase (IP-Kinase) Assay
This assay allows for the assessment of the inhibitory effect of the PKC (19-35) peptide on a specific, endogenously expressed PKC isoform.
Materials:
-
Cell lysate from cells expressing the PKC isoform of interest
-
Antibody specific to the PKC isoform of interest for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
PKC (19-35) inhibitor peptide
-
Inactive control peptide
-
PKC substrate peptide
-
[γ-³²P]ATP or non-radioactive ATP
-
Kinase assay buffer
-
Washing buffer (e.g., cell lysis buffer without detergents)
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the PKC isoform-specific antibody.
-
Add Protein A/G beads to pull down the antibody-PKC complex.
-
Wash the beads extensively with washing buffer to remove non-specific proteins.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer.
-
Add the PKC substrate peptide and either the PKC (19-35) peptide or the control peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 10-30 minutes.
-
-
Detection and Analysis: Follow the steps for detection and analysis as described in the In Vitro PKC Kinase Assay protocol.
Signaling Pathway Analysis
The PKC (19-35) peptide can be employed to dissect the involvement of PKC in complex signaling networks. Below are examples of how this inhibitor can be used to study the role of PKC in the MAPK and NF-κB pathways.
PKC and the MAPK/ERK Pathway
PKC isoforms, particularly conventional and novel PKCs, can activate the mitogen-activated protein kinase (MAPK) cascade, often through the activation of Raf, which in turn phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK.[9][10][11] The PKC (19-35) peptide can be used to determine if PKC activity is required for ERK activation in response to a specific stimulus.
PKC and the NF-κB Pathway
Atypical PKC isoforms, such as PKCζ and PKCι, are known to be key regulators of the Nuclear Factor-κB (NF-κB) signaling pathway, which is crucial for inflammatory responses and cell survival.[12][13] While PKC (19-35) is more selective for conventional PKCs, it can be used in conjunction with isoform-specific tools to dissect the complex regulation of NF-κB.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the role of a specific PKC isoform using the PKC (19-35) peptide.
Conclusion
The this compound is a powerful and versatile tool for the functional analysis of PKC isoforms. By competitively inhibiting substrate phosphorylation, it allows for the elucidation of the specific contributions of PKC to a wide range of cellular signaling pathways. When used in conjunction with isoform-specific antibodies and appropriate controls, this peptide can provide valuable insights for both basic research and drug development endeavors.
References
- 1. Protein Kinase C (19-36) () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Peptide Substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The Role of PKC-MAPK Signalling Pathways in the Development of Hyperglycemia-Induced Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PKC-1 acts with the ERK MAPK signaling pathway to regulate C. elegans mechanosensory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Kinase C (19-35) Peptide Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (19-35) peptide. The information is designed to help optimize its concentration in various assays and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound?
The this compound, also known as a pseudosubstrate inhibitor, mimics the substrate of PKC. It binds to the substrate-binding site within the kinase domain of PKC, thereby competitively inhibiting the phosphorylation of genuine substrates.[1] This action keeps the enzyme in an inactive state.
Q2: What is a typical starting concentration range for the PKC (19-35) peptide in an inhibition assay?
Based on available data for the closely related PKC (19-36) peptide, a starting concentration range of 0.1 µM to 100 µM is recommended for initial experiments. The reported IC50 value for PKC (19-36) is approximately 0.18 µM, and a Ki of 147 nM has also been noted.[2] For cell-based assays, concentrations between 25 µM and 100 µM have been shown to be effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay conditions and PKC isoform.
Q3: How should I prepare and store the PKC (19-35) peptide?
The PKC (19-35) peptide is soluble in water at a concentration of at least 100 mg/mL.[1] For stock solutions, reconstitute the lyophilized peptide in sterile, nuclease-free water. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer.
Q4: Can the PKC (19-35) peptide be used to inhibit specific PKC isoforms?
The PKC (19-35) peptide is derived from the pseudosubstrate region of conventional PKC isoforms. While it is expected to inhibit conventional PKCs (α, β, γ), its selectivity for novel (δ, ε, η, θ) and atypical (ζ, ι/λ) isoforms may vary. It is essential to test the peptide against a panel of PKC isoforms to determine its specific inhibitory profile in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | - Suboptimal peptide concentration: The concentration of the PKC (19-35) peptide may be too low to effectively compete with the substrate. - Peptide degradation: Improper storage or handling may have led to the degradation of the peptide. - High substrate concentration: The concentration of the substrate in the assay may be too high, outcompeting the inhibitory peptide. - Incorrect PKC isoform: The PKC isoform being used may not be sensitive to this pseudosubstrate inhibitor. | - Perform a dose-response experiment with a wider range of peptide concentrations (e.g., 0.01 µM to 100 µM). - Use a fresh aliquot of the peptide and ensure it has been stored correctly. - Optimize the substrate concentration. A common starting point is to use a substrate concentration equal to its Km value. - Test the peptide against different PKC isoforms to confirm its specificity. |
| High background signal | - Non-specific binding: The peptide may be binding to other components in the assay, such as the plate or other proteins. - Contamination: The peptide or other reagents may be contaminated. | - Include a control with a scrambled or inactive version of the peptide to assess non-specific effects. - Ensure all reagents are of high purity and handle them in a clean environment. - Consider using assay plates with low protein binding properties. |
| Poor reproducibility | - Inaccurate pipetting: Inconsistent volumes of the peptide or other reagents can lead to variability. - Peptide aggregation: The peptide may be aggregating in the assay buffer. - Inconsistent incubation times: Variations in incubation times can affect the extent of inhibition. | - Use calibrated pipettes and ensure proper mixing of all components. - Visually inspect the peptide solution for any signs of precipitation. If aggregation is suspected, try dissolving the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting in the assay buffer. Perform a solubility test. - Use a timer to ensure consistent incubation times for all samples. |
| Unexpected activation of PKC | - Complex cellular effects: In cell-based assays, peptides can sometimes have off-target effects that indirectly lead to PKC activation. - Contamination with an activator: The peptide preparation may be contaminated with a PKC activator. | - Use a more defined in vitro kinase assay to confirm the direct inhibitory effect of the peptide. - Test a new batch of the peptide. - Include appropriate positive and negative controls in your experiment. |
Quantitative Data Summary
| Parameter | Peptide | Value | Assay Conditions | Reference |
| IC50 | PKC (19-36) | 0.18 µM | In vitro kinase assay | [3] |
| Ki | PKC Inhibitor Peptide (19-36) | 147 nM | Substrate competitive inhibition | [2] |
| Effective Concentration | Myristoylated PKC pseudosubstrate peptides | 25 - 100 µM | Cell-based assays | |
| Solubility | PKC (19-35) | ≥ 100 mg/mL | Water | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of PKC (19-35) Peptide in an In Vitro Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the PKC (19-35) peptide using a non-radioactive, luminescence-based kinase assay.
Materials:
-
Purified, active PKC enzyme (isoform of interest)
-
PKC (19-35) peptide
-
PKC substrate peptide (e.g., a fluorescently labeled or biotinylated peptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the PKC (19-35) peptide: Prepare a 2X concentrated serial dilution of the peptide in the kinase assay buffer. A typical starting range would be from 200 µM down to 0.02 µM. Also, prepare a "no inhibitor" control containing only the assay buffer.
-
Prepare the kinase/substrate mixture: In a separate tube, prepare a 2X concentrated mixture of the PKC enzyme and the substrate peptide in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically beforehand.
-
Set up the assay plate: Add 5 µL of each 2X peptide inhibitor dilution (or the "no inhibitor" control) to the wells of the assay plate.
-
Add the kinase/substrate mixture: Add 5 µL of the 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction: Add 10 µL of 1X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PKC isoform.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction and detect kinase activity: Stop the reaction and measure the remaining kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).
-
Data analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
PKC Signaling Pathway
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of the PKC (19-35) peptide.
Troubleshooting Logic Flow
Caption: A troubleshooting flowchart for addressing low or no inhibition in PKC assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Massive endocytosis triggered by surface membrane palmitoylation under mitochondrial control in BHK fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule studies reveal regulatory interactions between master kinases PDK1, AKT1, and PKC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PKC Inhibition Experiments with Peptide Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using peptide inhibitors in Protein Kinase C (PKC) studies.
Frequently Asked Questions (FAQs)
General Questions
1. What are the different types of peptide inhibitors for PKC?
PKC peptide inhibitors can be broadly categorized into:
-
Pseudosubstrate-based peptides: These peptides mimic the pseudosubstrate region of PKC, which naturally inhibits the kinase by binding to its active site. They act as competitive inhibitors.[1][2]
-
Substrate-competing peptides: These are derived from PKC substrates with mutations at the phosphorylation site, preventing the kinase from phosphorylating them and thus competitively inhibiting the natural substrate.[3]
-
Peptides disrupting protein-protein interactions: These inhibitors are designed to block the interaction of PKC with its anchoring proteins (Receptors for Activated C-Kinase, or RACKs) or other binding partners, which are crucial for its specific localization and function.[1][4][5]
2. How can I ensure my peptide inhibitor is cell-permeable?
Many peptide inhibitors have poor cell permeability. To overcome this, they are often modified by:
-
Myristoylation: The addition of a myristoyl group, a saturated 14-carbon fatty acid, enhances the hydrophobicity of the peptide and facilitates its entry into cells.[3][5]
-
Cell-penetrating peptides (CPPs): Fusing the inhibitor peptide to a CPP, such as the TAT peptide from the HIV-1 virus, can significantly improve its cellular uptake.[5]
-
Nanoparticle conjugation: Formulating the peptide inhibitor with nanoparticles, such as gold nanoparticles, can also serve as an effective intracellular delivery system.[6][7]
Troubleshooting Unexpected Results
3. I am not observing any inhibition of my target downstream signaling pathway. What could be the problem?
Several factors could contribute to a lack of observed inhibition:
-
Ineffective peptide delivery: As mentioned above, the peptide may not be efficiently entering the cells. Consider using a myristoylated version or a CPP-conjugated peptide.[3][5]
-
Incorrect inhibitor concentration: The concentration of the peptide inhibitor might be too low to effectively inhibit PKC in your experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration.[8]
-
Peptide degradation: Peptides can be susceptible to degradation by cellular proteases. Using peptides with modified backbones or D-amino acids can increase their stability.[3]
-
PKC isoform specificity: The peptide inhibitor you are using might not be specific for the PKC isoform that is critical in your signaling pathway.[4][9] Verify the isoform-specificity of your inhibitor and confirm which PKC isoforms are expressed in your cell type and are relevant to the pathway of interest.
4. My peptide inhibitor is showing off-target effects. How can I address this?
Off-target effects are a known challenge with kinase inhibitors due to the high homology in the catalytic domains of different kinases.[4][10][11][12]
-
Confirm inhibitor specificity: Test the effect of your peptide inhibitor on other related kinases to understand its specificity profile.
-
Use multiple inhibitors: Employing different peptide inhibitors that target the same PKC isoform but have different sequences can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a version of the target PKC that is resistant to the inhibitor.
-
Control peptides: Always include a scrambled or inactive version of your peptide inhibitor as a negative control in your experiments.
5. I am observing an unexpected increase in the phosphorylation of a downstream target. What could be happening?
This counterintuitive result could be due to:
-
Complex signaling networks: Inhibition of one pathway can sometimes lead to the activation of a compensatory pathway.[12]
-
Off-target activation: Some peptide inhibitors, particularly at high concentrations, might activate other kinases.[13][14] For instance, the PKA inhibitor peptide PKI has been shown to facilitate the activity of some PKC isoforms at higher concentrations.[13][14]
-
Feedback loops: Disrupting a negative feedback loop that is normally mediated by PKC could lead to the sustained activation of an upstream kinase, resulting in increased phosphorylation of your target.
To investigate this, you can:
-
Map out the known signaling pathways involving your target of interest.
-
Perform a broader analysis of the phosphorylation status of other key signaling nodes.
-
Carefully titrate your inhibitor to use the lowest effective concentration.
Quantitative Data Summary
Table 1: IC50 Values of Common PKC Peptide Inhibitors
| Peptide Inhibitor | Target PKC Isoform(s) | IC50 (nM) | Notes |
| Myr-PKC(19-27) | PKCα, β, γ | 200-600 | Pseudosubstrate-based inhibitor.[3] |
| HIV-1 Tat-peptide (aa 48-60) | PKCα | 22 | Competes with the kinase substrate.[3] |
| Myr-ψRACK | PKCβII, δ | 100-200 | Inhibits translocation by blocking RACK binding. |
| Delcasertib (KAI-9803) | PKCδ | ~100 | V1 region-derived peptide.[5] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and the substrate used.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay
This protocol is for measuring PKC activity using a radioactive assay.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Peptide inhibitor
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.01 mg/mL diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate peptide, and your peptide inhibitor at various concentrations.
-
Add the purified PKC enzyme to the reaction mixture and incubate for 5 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C. The reaction time should be within the linear range of the assay.[15]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone.[15]
-
Transfer the P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
Protocol 2: Cellular Western Blot Analysis of Downstream Target Phosphorylation
This protocol is to assess the efficacy of a PKC peptide inhibitor in a cellular context.
Materials:
-
Cell line of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell-permeable peptide inhibitor (e.g., myristoylated)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated downstream target
-
Primary antibody against the total downstream target
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with the cell-permeable peptide inhibitor (at various concentrations) or a control peptide for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for the appropriate time to induce phosphorylation of the downstream target.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the antibody against the total protein for loading control.
-
Quantify the band intensities to determine the extent of inhibition.
Visualizations
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. merckmillipore.com [merckmillipore.com]
potential off-target effects of Protein Kinase C (19-35) Peptide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Protein Kinase C (19-35) pseudosubstrate peptide inhibitor. The following troubleshooting guides and FAQs will help you design robust experiments, interpret results accurately, and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the PKC (19-35) peptide?
A1: The PKC (19-35) peptide is a synthetic peptide corresponding to the pseudosubstrate region (residues 19-35) found in the regulatory domain of most Protein Kinase C (PKC) isozymes.[1] This region mimics the actual substrate of PKC. It binds to the substrate-binding site within the kinase's catalytic domain but lacks a phosphorylatable serine or threonine residue.[2] This competitive binding effectively blocks the active site, preventing the phosphorylation of genuine substrates and thereby inhibiting PKC activity.[1]
Q2: What are the known primary off-target kinases for the PKC (19-35) peptide?
A2: While PKC (19-35) is a potent inhibitor of PKC, it has been shown to inhibit other kinases, particularly at higher concentrations. The most well-documented off-targets are Calcium/calmodulin-dependent protein kinase II (CaMK-II) and smooth muscle myosin light chain kinase (MLCK).[3] It is crucial to use the peptide within a narrow and carefully validated concentration range to maintain specificity.[3]
Q3: My cells show unexpected toxicity after treatment with PKC (19-35). Is this an off-target effect?
A3: Unexpected toxicity can arise from several factors. While it could be an off-target effect due to the inhibition of essential kinases like CaMK-II or MLCK[3], it could also be related to the peptide's concentration, purity, or the method of delivery. Some peptide preparations can be cytotoxic at high concentrations. It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and to use a high-purity peptide.
Q4: How can I be sure that the biological effect I observe is due to PKC inhibition and not an off-target effect?
A4: Validating that your observed phenotype is specifically due to PKC inhibition is critical. The best practice is to include multiple controls in your experiment:
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as PKC (19-35) but in a randomized sequence. This control should be inactive against PKC and is the most crucial control for ruling out off-target effects related to the peptide sequence itself.
-
Rescue Experiment: If possible, overexpress a constitutively active form of PKC or a PKC mutant that is insensitive to the inhibitor to see if it reverses the phenotype.
-
Direct Measurement of PKC Activity: Measure the phosphorylation of a known downstream PKC substrate (e.g., MARCKS) via Western blot to confirm that the peptide is inhibiting PKC activity at the concentration used.
Q5: Does the PKC (19-35) peptide inhibit all PKC isoforms?
A5: The pseudosubstrate sequence is highly conserved among the conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. Therefore, the PKC (19-35) peptide is generally considered a broad-spectrum inhibitor of these PKC classes.[2][5] However, its potency can vary between isoforms. It is less effective against atypical PKCs (ζ, ι/λ), which have a different pseudosubstrate sequence.[5] If your research focuses on a specific isoform, consider using more selective inhibitors if available.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Effect Observed | 1. Poor Cell Permeability: The standard peptide may not efficiently cross the cell membrane. 2. Peptide Degradation: Peptides can be degraded by cellular proteases. 3. Incorrect Concentration: The concentration may be too low to achieve effective inhibition. | 1. Use a cell-permeable version of the peptide, such as one conjugated to a cell-penetrating peptide (e.g., TAT) or a myristoylated version. 2. Consider using peptides with modified backbones (e.g., retro-inverso analogs) which are resistant to proteolysis.[6] 3. Perform a dose-response experiment to find the optimal concentration. Confirm target engagement by measuring the phosphorylation of a known PKC substrate. |
| High Background or Inconsistent Results | 1. Off-Target Effects: The peptide may be inhibiting other kinases, leading to confounding results.[3] 2. Peptide Purity/Solubility: Impurities in the peptide preparation or poor solubility can cause variability. | 1. Lower the peptide concentration to the minimum effective dose. Always run a parallel experiment with a scrambled peptide control at the same concentration. 2. Ensure you are using a high-purity (>95%) peptide. Prepare fresh stock solutions and filter-sterilize if necessary. |
| Contradictory Results Compared to Other PKC Inhibitors | 1. Different Mechanisms: Pseudosubstrate inhibitors (peptide) and ATP-competitive inhibitors (small molecules) have different binding sites and can have different off-target profiles.[4] 2. Disruption of Protein-Protein Interactions: Some pseudosubstrate peptides can disrupt protein scaffolding in addition to catalytic inhibition.[7][8] | 1. Acknowledge the different mechanisms. The peptide inhibitor directly targets the substrate-binding site, while small molecules often target the ATP pocket. This difference can be used to dissect different aspects of PKC function.[9] 2. This can be a real effect. If your results diverge, consider the possibility that the peptide is interfering with a PKC-scaffolding protein interaction (e.g., with AKAPs or RACKs).[7] |
Quantitative Data on Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC50) of the PKC (19-35) peptide against its primary target and known off-targets. Using concentrations well below the IC50 for off-targets is recommended to ensure specificity.
| Kinase Target | Peptide Inhibitor | IC50 Value | Reference |
| Protein Kinase C (PKC) | PKC (19-36) | < 1 µM | [3] |
| Ca++/Calmodulin-Dependent Kinase II (CaMK-II) | PKC (19-36) | ~30 µM | [3] |
| Myosin Light Chain Kinase (MLCK) | PKC (19-36) | ~35 µM | [3] |
Note: Data is for PKC (19-36), a nearly identical peptide. Values can vary based on assay conditions.
Visualizations: Pathways and Workflows
Caption: Simplified Protein Kinase C (PKC) signaling cascade.
Caption: Workflow for validating PKC (19-35) experimental results.
Key Experimental Protocol
Protocol: Target Validation via Western Blot Using a Scrambled Peptide Control
This protocol describes how to confirm that the PKC (19-35) peptide is inhibiting its target in your cellular model by assessing the phosphorylation status of a downstream substrate.
Objective: To determine if treatment with PKC (19-35) peptide, but not a scrambled control peptide, reduces the phosphorylation of a known PKC substrate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PKC (19-35) peptide (cell-permeable)
-
Scrambled control peptide (cell-permeable, same amino acid composition)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., anti-phospho-MARCKS)
-
Primary antibody against the total protein of the substrate (e.g., anti-total-MARCKS)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Experimental Groups: Set up the following treatment conditions (in duplicate or triplicate):
-
Vehicle Control (e.g., DMSO or saline)
-
PKC Activator alone (e.g., 100 nM PMA for 30 minutes)
-
PKC (19-35) peptide + PKC Activator
-
Scrambled Peptide + PKC Activator
-
PKC (19-35) peptide alone
-
-
Peptide Pre-incubation: Pre-treat the designated wells with the optimal concentration of PKC (19-35) peptide or the scrambled peptide for 1-2 hours (or as optimized).
-
PKC Activation: Add the PKC activator (PMA) to the designated wells for the final 30 minutes of the incubation period to stimulate substrate phosphorylation.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the primary antibody for the total substrate protein and then for the loading control (e.g., GAPDH) to ensure equal protein loading.
-
Expected Results:
-
The "PKC Activator" group should show a strong band for the phosphorylated substrate.
-
The "PKC (19-35) + Activator" group should show a significantly reduced intensity of the phosphorylated substrate band compared to the activator-only group.
-
The "Scrambled Peptide + Activator" group should show a strong phosphorylated substrate band, similar to the activator-only group. This is the key control demonstrating the specificity of the PKC (19-35) peptide.
-
Total substrate and loading control bands should be consistent across all lanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Protein Kinase C (19-35) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of the Protein Kinase C (19-35) peptide.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and use of the PKC (19-35) peptide.
Preventing Peptide Aggregation
Issue: You are concerned about the potential for your this compound to aggregate upon reconstitution or during storage.
Solution Workflow:
Caption: Workflow for preventing PKC (19-35) peptide aggregation.
Detailed Steps & Recommendations:
-
Reconstitution:
-
Concentration:
-
Buffer Conditions:
-
pH: The isoelectric point (pI) of a peptide is the pH at which it has no net charge, and solubility is often minimal. The calculated pI of the PKC (19-35) peptide (Sequence: RFARKGALRQKNVHEVK) is approximately 11.5. To maintain solubility, use a buffer with a pH at least 2 units away from the pI. A slightly acidic buffer (e.g., pH 5-6) is generally recommended for peptide stability.[2]
-
Ionic Strength: The effect of salt concentration on peptide solubility can be complex. It is recommended to start with a standard physiological salt concentration (e.g., 150 mM NaCl) and adjust if aggregation is observed.
-
Additives: Consider including additives in your buffer to enhance stability:
-
Cryoprotectants: For frozen storage, adding 20-50% glycerol can help prevent aggregation during freeze-thaw cycles.[4]
-
Non-denaturing detergents: Low concentrations of detergents like Tween 20 (e.g., 0.05%) or CHAPS can help solubilize peptides prone to hydrophobic aggregation.
-
Arginine and Glutamate: A mixture of L-arginine and L-glutamate (e.g., 50 mM each) can increase the solubility of some proteins.[4]
-
-
-
Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can induce aggregation, aliquot the peptide solution into single-use volumes.[2][6]
-
Temperature: For short-term storage (days to weeks), 4°C is acceptable. For long-term storage, -20°C or -80°C is recommended.[1][2] Avoid using frost-free freezers due to their temperature fluctuations.[2]
-
Characterizing and Quantifying Aggregation
Issue: You suspect your peptide solution contains aggregates and need to confirm their presence and quantify the extent of aggregation.
Recommended Techniques:
| Technique | Principle | Information Provided | Notes |
| UV-Vis Spectroscopy | Measures the absorbance of light. Aggregates can cause light scattering, leading to an apparent increase in absorbance at higher wavelengths (e.g., 340-600 nm). | Qualitative indication of aggregation (turbidity). | Simple and quick initial assessment. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. | Hydrodynamic radius (size) of particles and polydispersity (size distribution). | Can distinguish between monomers and larger aggregates. Requires a specialized instrument.[7][8] |
| Thioflavin T (ThT) Assay | ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures present in some aggregates.[1][9][10] | Semi-quantitative measure of amyloid-like fibril formation. | Specific for aggregates with β-sheet structures. |
Experimental Workflow for Aggregation Analysis:
Caption: Workflow for characterizing peptide aggregation.
Resolving Existing Aggregation
Issue: Your peptide solution is visibly cloudy or you have confirmed the presence of aggregates, and you want to attempt to disaggregate the peptide.
Strategies for Disaggregation:
| Method | Procedure | Pros | Cons |
| pH Shift | Adjust the pH of the solution to be far from the peptide's pI (~11.5). For example, lowering the pH to 3-4 may help to dissolve aggregates by increasing the net positive charge and electrostatic repulsion. | Gentle method. | May not be effective for all types of aggregates. The final pH may not be compatible with the intended experiment. |
| Mild Detergents | Add a low concentration of a non-ionic or zwitterionic detergent (e.g., 0.1% Triton X-100, 0.1% CHAPS). | Can be effective for hydrophobically driven aggregation. | The detergent may interfere with downstream applications. |
| Organic Solvents | For highly aggregated peptides, dissolution in a small amount of an organic solvent like DMSO or a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) followed by dilution into an aqueous buffer can be effective.[11] | Powerful method for dissolving stubborn aggregates. | Harsh conditions may alter peptide conformation. Residual solvent may be problematic. |
| Sonication | Brief pulses of sonication can sometimes break up amorphous aggregates. | Simple and quick. | Can generate heat, potentially denaturing the peptide. May not be effective for highly ordered aggregates. |
II. Frequently Asked Questions (FAQs)
-
Q1: What is the amino acid sequence and molecular weight of the this compound?
-
A1: The amino acid sequence is NH2-RFARKGALRQKNVHEVK-COOH. Its molecular formula is C89H153N33O22, and the molecular weight is approximately 2037.41 g/mol .[12]
-
-
Q2: Is the PKC (19-35) peptide expected to be hydrophobic or hydrophilic?
-
A2: Based on its amino acid composition, which is rich in basic (Arginine, Lysine, Histidine) and polar residues, the peptide is predicted to be largely hydrophilic. However, it does contain some hydrophobic residues (Alanine, Leucine, Valine) that could contribute to aggregation under certain conditions.
-
-
Q3: How should I store the lyophilized PKC (19-35) peptide?
-
A3: Lyophilized peptides should be stored at -20°C or colder in a desiccated environment, away from light.[2]
-
-
Q4: Can I repeatedly freeze and thaw my peptide solution?
-
Q5: My peptide has been stored at 4°C for an extended period and now appears cloudy. What should I do?
-
A5: The cloudiness likely indicates aggregation. You can try to centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the aggregates and use the supernatant. Alternatively, you can attempt one of the disaggregation methods described in the troubleshooting guide, such as a pH shift or the addition of a mild detergent.
-
III. Experimental Protocols
Protocol for Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation:
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any large particulates that could interfere with the measurement.[13]
-
A sample volume of approximately 30-50 µL is typically required, but this may vary by instrument.
-
Use the same buffer the peptide is dissolved in as a blank.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Ensure the sample cuvette is clean and free of dust. Rinse with filtered water and ethanol, then dry with filtered air.
-
-
Measurement:
-
First, measure the scattering of the blank buffer.
-
Carefully pipette the filtered peptide sample into the cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (size) of the particles is determined using the Stokes-Einstein equation.[7]
-
Analyze the size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric peptide. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample.[8]
-
Protocol for Thioflavin T (ThT) Aggregation Assay
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add your peptide sample to each well.
-
Add the ThT stock solution to the assay buffer to a final concentration of 25 µM.[10]
-
Add the ThT-containing assay buffer to each well with the peptide sample. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include control wells:
-
Buffer with ThT only (blank).
-
Non-aggregated peptide with ThT.
-
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to approximately 480-485 nm.[9][10]
-
To monitor aggregation over time (kinetics), take fluorescence readings at regular intervals (e.g., every 15-30 minutes) at a constant temperature (e.g., 37°C), with shaking between readings to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
An increase in fluorescence intensity over time or a significantly higher fluorescence compared to the non-aggregated control indicates the formation of amyloid-like fibrils. Plot fluorescence intensity versus time to visualize the aggregation kinetics.
-
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. 蛋白激酶C/309247-48-1/Protein Kinase C (19-35) Peptide - ChemicalBook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]
- 7. medium.com [medium.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Myristoylation and PKC (19-35) Peptide Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of myristoylation on Protein Kinase C (PKC) (19-35) peptide specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of myristoylation on the PKC (19-35) pseudosubstrate peptide?
A1: Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of the PKC (19-35) peptide, primarily serves to increase its hydrophobicity. This modification enhances the peptide's ability to associate with and penetrate the plasma membrane of intact cells, allowing it to reach its intracellular target, PKC.[1][2] Non-myristoylated peptides are generally membrane-impermeable and thus ineffective in whole-cell assays.[1]
Q2: How does myristoylation affect the inhibitory activity of the PKC (19-35) peptide?
A2: Myristoylation dramatically enhances the inhibitory potency of PKC pseudosubstrate peptides. The myristoyl group facilitates the localization of the peptide to the cell membrane, where PKC is activated. This increased local concentration at the site of action significantly improves its ability to compete with natural substrates and inhibit PKC activity.[3]
Q3: Does myristoylation alter the specificity of the PKC (19-35) peptide for different PKC isoforms?
A3: While myristoylation is crucial for cell permeability and potent inhibition, it can also alter the specificity of pseudosubstrate peptides. The hydrophobic interaction of the myristoyl group with the membrane and potentially with the kinase itself can introduce non-specific inhibitory effects. Therefore, it is essential to validate the specificity of a myristoylated peptide inhibitor against a panel of PKC isoforms and other related kinases.
Q4: What is the relationship between PKC, myristoylation, and the MARCKS protein?
A4: The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a major physiological substrate of PKC.[4][5] MARCKS is myristoylated at its N-terminus, which anchors it to the plasma membrane.[6] Upon PKC activation, MARCKS is phosphorylated within its highly basic "effector domain," leading to its translocation from the membrane to the cytosol.[7] This process is crucial for regulating cellular processes like cytoskeletal organization and cell motility. The PKC (19-35) peptide mimics the pseudosubstrate region of PKC, which is distinct from the MARCKS phosphorylation site.
Troubleshooting Guides
Problem 1: Low or inconsistent inhibition of PKC in cell-based assays with myristoylated PKC (19-35) peptide.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | - Ensure the myristoylated peptide is properly solubilized. It may require a small amount of an organic solvent like DMSO before dilution in aqueous buffer. - Optimize the incubation time and concentration of the peptide. Cellular uptake is time and concentration-dependent.[2] - Verify the viability of the cells. Compromised cell membranes can affect peptide uptake. |
| Peptide degradation | - Store the lyophilized peptide at -20°C or lower. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Use protease inhibitors in your cell lysis buffers if analyzing downstream effects. |
| Incorrect peptide sequence or modification | - Confirm the sequence and the presence of the N-terminal myristoyl group by mass spectrometry. |
Problem 2: High background or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Step |
| Non-specific binding | - The hydrophobic myristoyl group can lead to non-specific interactions. Include a non-myristoylated version of the peptide as a negative control to assess the contribution of the peptide sequence itself. - Use a scrambled myristoylated peptide with the same amino acid composition but a different sequence as an additional negative control. |
| Toxicity at high concentrations | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the myristoylated peptide. Assess cell viability using methods like MTT or Trypan Blue exclusion.[2] |
| Inhibition of other kinases | - Test the specificity of your myristoylated peptide by performing in vitro kinase assays with other related kinases to rule out off-target inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of myristoylated versus non-myristoylated PKC pseudosubstrate peptides.
| Peptide | Modification | Target | IC50 | Reference |
| Pseudosubstrate Peptide | Myristoylated | Ca2+/PS-activated PKC | 75 µM | [1] |
| Pseudosubstrate Peptide | Non-myristoylated | Ca2+/PS-activated PKC | No inhibitory activity | [1] |
| Pseudosubstrate Peptide | Myristoylated | Catalytic Fragment of PKC | 200 µM | [1] |
| Pseudosubstrate Peptide | Non-myristoylated | Catalytic Fragment of PKC | No inhibitory activity | [1] |
Note: Specific Kd values for the binding of myristoylated PKC (19-35) peptide to lipid membranes were not available in the reviewed literature. However, studies consistently show that myristoylation significantly enhances the association of peptides with lipid vesicles.[1]
Experimental Protocols
Solid-Phase Synthesis of N-Myristoylated PKC (19-35) Peptide
This protocol is a general guideline for Fmoc-based solid-phase peptide synthesis.
-
Resin Selection and Swelling: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of the PKC (19-35) sequence) using a coupling reagent like HBTU in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the PKC (19-35) sequence.
-
N-Terminal Myristoylation: After the final amino acid has been coupled and its Fmoc group removed, couple myristic acid to the N-terminus. Activate myristic acid using a coupling reagent (e.g., HBTU/DIPEA) and add it to the peptide-resin. This reaction may require a longer coupling time or a double coupling to ensure completion.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify the myristoylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
In Vitro PKC Kinase Assay with Myristoylated Inhibitor
This protocol is adapted from commercially available PKC assay kits and can be used to assess the inhibitory activity of the myristoylated PKC (19-35) peptide.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
PKC Enzyme: Use a purified, active PKC isoform.
-
Substrate: A fluorescently labeled PKC substrate peptide or a protein substrate like histone H1.
-
ATP: Prepare a stock solution of ATP.
-
Inhibitor: Prepare serial dilutions of the myristoylated PKC (19-35) peptide and the non-myristoylated control in the kinase buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, PKC enzyme, and the substrate.
-
Add the different concentrations of the myristoylated and non-myristoylated peptides to the wells. Include a no-inhibitor control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Measure the phosphorylation of the substrate. The detection method will depend on the substrate used (e.g., fluorescence polarization, ELISA with a phospho-specific antibody, or radioactivity if using [γ-³²P]ATP).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: PKC signaling pathway and the inhibitory action of myristoylated PKC (19-35).
References
- 1. Interaction of a pseudosubstrate peptide of protein kinase C and its myristoylated form with lipid vesicles: only the myristoylated form translocates into the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of the high affinity interaction of protein kinase C with a physiological substrate, myristoylated alanine-rich protein kinase C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding-induced lipid domains: Peptide-membrane interactions with PIP2 and PS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pseudosubstrate Peptide Inhibitors
Welcome to the technical support center for pseudosubstrate peptide inhibitors. This guide provides troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Category 1: Potency, Efficacy, and Specificity
Q1: My pseudosubstrate inhibitor shows lower-than-expected potency or no activity. What are the common causes?
A1: Several factors can lead to poor inhibitor performance:
-
Insolubility: The peptide may not be fully dissolved in your assay buffer, leading to a lower effective concentration. Peptides with high hydrophobicity are particularly prone to this.[1][2]
-
Degradation: Peptides can be degraded by proteases present in cell lysates or serum-containing media. Standard peptides have short half-lives under these conditions.[3][4]
-
Poor Cell Permeability: The inhibitor may not be reaching its intracellular target. Unmodified peptides generally do not cross the cell membrane efficiently.[5][6][7]
-
Incorrect Assay Conditions: The pH, ionic strength, or ATP concentration in your assay can significantly affect inhibitor binding and potency.
-
Off-Target Binding: The inhibitor might be sequestered by other proteins or cellular components, reducing its availability to bind the target kinase.
Q2: How can I be sure my inhibitor is specific to my target kinase?
A2: Pseudosubstrate inhibitors can have off-target effects. For example, the widely used PKCζ pseudosubstrate inhibitor (ZIP) has been shown to interact with other conventional and novel PKC isoforms.[8][9] To ensure specificity, you should:
-
Perform Kinase Profiling: Screen your inhibitor against a panel of related and unrelated kinases to identify potential off-target interactions.[10]
-
Use Control Peptides: Always include a negative control, such as a scrambled version of your peptide with the same amino acid composition, to ensure the observed effects are sequence-specific.
-
Validate with a Secondary Inhibitor: Use a different, structurally unrelated inhibitor for the same target to confirm that it produces the same biological effect.
-
Consult the Literature: Research has shown that even well-established inhibitors like PKI can facilitate the activity of other kinases, such as certain PKC isoforms, at higher concentrations.[11]
Q3: The myristoylated version of my peptide shows unexpected activity. Is this common?
A3: Yes, this is a known pitfall. Myristoylation is a common strategy to enhance cell permeability, but the lipid moiety itself can cause non-specific effects.[6][12] Studies have shown that myristoylation can alter the specificity of pseudosubstrate peptides, with some myristoylated peptides inhibiting PKC isoforms regardless of their core sequence.[6] It is crucial to use a myristoylated control peptide (e.g., a scrambled sequence) to differentiate sequence-specific inhibition from non-specific effects of the lipid modification.[12]
Category 2: Solubility and Stability
Q1: My peptide won't dissolve in my aqueous assay buffer. What should I do?
A1: This is a very common issue, especially for peptides with a high content of hydrophobic amino acids (>50%).[2] Follow these steps:
-
Start with Sterile Water or Buffer: First, try to dissolve a small aliquot in your final buffer.[2]
-
Adjust pH: A peptide's solubility is lowest at its isoelectric point (pI).[1] For acidic peptides (net charge < 0), try dissolving in a basic buffer (e.g., with 10% ammonium bicarbonate). For basic peptides (net charge > 0), try an acidic solution (e.g., 10% acetic acid).[2][13]
-
Use Organic Co-solvents: If aqueous solutions fail, dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add it to your aqueous buffer while vortexing.[2][13][14] Be mindful that high concentrations of organic solvents can interfere with biological assays; typically, the final DMSO concentration should be kept below 1%.[13]
-
Use Physical Methods: Gentle warming (<40°C) and sonication can help break up aggregates and improve dissolution.[2][13][14] Always centrifuge the solution before use to pellet any remaining undissolved peptide.[13][14]
Q2: How can I improve the stability of my peptide inhibitor during experiments?
A2: To prevent degradation by proteases, especially in cell lysates or in vivo studies, consider these strategies:
-
Use Protease Inhibitor Cocktails: Always add a broad-spectrum protease inhibitor cocktail to your cell lysates.[3]
-
Peptide Modifications: Synthesize peptides with modified structures that are resistant to proteolysis. This includes N-terminal acetylation or C-terminal amidation, incorporating D-amino acids, or using retro-inverso peptides, where the peptide bond direction is reversed.[1][4][14]
-
Stapled Peptides: Introducing a hydrocarbon "staple" can lock the peptide into its bioactive (often helical) conformation, which can increase affinity, stability, and cell permeability.[7][15]
Category 3: Experimental Design and Controls
Q1: What are the essential controls for an experiment using a pseudosubstrate inhibitor?
A1: Robust controls are critical for interpreting your results correctly.
-
Negative Control Peptide: A peptide with a scrambled sequence but identical amino acid composition and modifications (e.g., myristoylation). This control ensures the observed effect is not due to non-specific peptide or modification effects.[12]
-
Vehicle Control: The buffer/solvent used to dissolve the inhibitor (e.g., DMSO) should be added to cells or the assay at the same final concentration used for the inhibitor.
-
Positive Control Inhibitor: A well-characterized inhibitor for your target kinase to validate that the assay is working correctly.[10]
-
Kinase-Dead Mutant: In cell-based experiments, expressing a kinase-dead version of your target can help confirm that the observed phenotype is dependent on the kinase's catalytic activity.[16]
Q2: How do I determine the correct concentration (IC50) of my inhibitor?
A2: The half-maximal inhibitory concentration (IC50) must be determined empirically for your specific assay conditions. You should perform a dose-response experiment by testing the inhibitor across a wide range of concentrations (e.g., from nanomolar to high micromolar). The IC50 value is then calculated from the resulting inhibition curve. This value is crucial for comparing potency and ensuring you are using the inhibitor at an effective concentration in subsequent experiments.[10][17]
Troubleshooting Guides
Guide 1: Low Inhibitor Potency in a Kinase Assay
This guide provides a logical workflow to diagnose why your pseudosubstrate inhibitor is underperforming in a biochemical or cell-based assay.
Guide 2: Data Interpretation Tables
Table 1: Troubleshooting Peptide Solubility Issues
| Observation | Potential Cause | Recommended Solution |
| Peptide forms a film or precipitate in aqueous buffer. | High hydrophobicity; peptide is aggregating. | Dissolve first in a minimal amount of DMSO, then dilute with buffer.[2] |
| Peptide dissolves initially but crashes out over time. | Solution is supersaturated or unstable at that pH/temperature. | Centrifuge before use to remove precipitate.[13] Prepare fresh solutions. |
| Peptide solubility varies between batches. | Differences in salt form (e.g., TFA salt) or purity. | Qualify each new batch with a solubility test before starting experiments. |
| Peptide is acidic but insoluble in neutral buffer. | pH is too close to the peptide's isoelectric point (pI). | Dissolve in a slightly basic buffer (pH > pI).[1][2] |
| Peptide is basic but insoluble in neutral buffer. | pH is too close to the peptide's isoelectric point (pI). | Dissolve in a slightly acidic buffer (pH < pI).[1][2] |
Table 2: Example IC50 Values for Pseudosubstrate Inhibitors
This table summarizes reported IC50 values to provide a general reference. Note that these values are highly dependent on specific assay conditions (e.g., ATP and substrate concentrations).
| Inhibitor Target | Pseudosubstrate Peptide Example | Reported IC50 | Reference |
| Protein Kinase C (PKC) | Peptide from PKC pseudosubstrate region | ~1 µM | [18] |
| Akt/PKB | Designed pseudosubstrate peptides | As low as 100 nM | [19] |
| p60c-src | CIYKYYF | 0.6 µM | [17] |
| Protein Kinase A (PKA) | Stapled PKI-derived peptide | 25-35 nM | [7][15] |
Experimental Protocols & Visualized Workflows
Protocol 1: General Method for Determining Inhibitor IC50
This protocol outlines the key steps for performing a dose-response experiment to determine the IC50 of a pseudosubstrate inhibitor in a biochemical kinase assay.
Methodology:
-
Prepare Inhibitor Dilutions: Create a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO). Perform a serial dilution in the assay buffer to generate a range of concentrations (e.g., 100 µM to 1 nM).
-
Set Up Controls: Prepare wells for 0% inhibition (vehicle only) and 100% inhibition (no kinase or a very high concentration of a known potent inhibitor).
-
Kinase/Inhibitor Pre-incubation: In a multi-well plate, add the assay buffer, the inhibitor dilutions, and the kinase enzyme. Allow them to pre-incubate for a set period (e.g., 15-30 minutes) to allow binding to reach equilibrium.
-
Initiate Kinase Reaction: Start the reaction by adding a mix of the kinase's peptide substrate and ATP.
-
Incubate: Allow the reaction to proceed at the optimal temperature (e.g., 30°C or 37°C) for a time that ensures the reaction is in the linear range.
-
Stop and Detect: Terminate the reaction and use a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or antibody-based ELISA) to measure the amount of substrate phosphorylated or ATP consumed.[3][20]
-
Analyze Data: Normalize the data to your controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Signaling Pathway Visualization
This diagram illustrates the mechanism of action for a pseudosubstrate inhibitor targeting a generic protein kinase.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudosubstrate inhibition of cyclic AMP-dependent protein kinase in intact pancreatic islets: effects on cyclic AMP-dependent and glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 12. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pseudosubstrate peptides inhibit Akt and induce cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of PKC with (19-35) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Protein Kinase C (PKC) inhibitor peptide (19-35). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and complete inhibition of PKC in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the PKC (19-35) peptide?
The PKC (19-35) peptide is a synthetic peptide that corresponds to the pseudosubstrate region of PKC.[1] This region mimics the substrate of PKC but lacks the phosphorylatable serine or threonine residue.[1] By binding to the substrate-binding site in the kinase domain, the (19-35) peptide competitively inhibits the phosphorylation of genuine substrates, thereby rendering the enzyme inactive.[1][2]
Q2: Is the PKC (19-35) peptide specific to a particular PKC isoform?
Pseudosubstrate inhibitor peptides can exhibit varying degrees of specificity. While the PKC (19-35) peptide is a potent inhibitor of PKC, it may also inhibit other kinases at higher concentrations. For instance, studies have shown that while it strongly inhibits PKC, it can also affect CaMK-II and MLCK, albeit at higher concentrations.[3] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to verify the specificity of its effects in your experimental system.
Q3: What are the common challenges when working with the PKC (19-35) peptide?
Researchers may encounter challenges related to peptide solubility, stability, and cell permeability. As with many peptides, solubility can be sequence-dependent.[4] Stability in solution over time and susceptibility to proteolytic degradation are also important considerations.[5] Furthermore, the efficiency of peptide uptake by cells can vary, potentially impacting its effective intracellular concentration.[6]
Q4: How can I confirm that the PKC (19-35) peptide is effectively inhibiting PKC in my cells?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of PKC. A significant decrease in the phosphorylated form of the substrate in the presence of the peptide would indicate successful inhibition.[7] Additionally, an in vitro kinase assay using purified PKC and a model substrate can quantify the inhibitory activity of the peptide.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of PKC activity | Peptide degradation: Peptides can be susceptible to proteases in cell culture media or cell lysates. | - Prepare fresh peptide solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[9] - Consider using protease inhibitors in your experimental buffers. |
| Insufficient peptide concentration: The effective intracellular concentration may be lower than the applied concentration due to poor cell permeability. | - Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. - Consider using a cell-penetrating peptide (CPP) conjugate to enhance uptake. | |
| Incorrect peptide handling: Improper storage or reconstitution can lead to loss of activity. | - Follow the manufacturer's instructions for reconstitution and storage. - Reconstitute the peptide in a suitable solvent such as sterile water or DMSO, and then dilute to the final concentration in your experimental buffer.[4] | |
| Inconsistent results between experiments | Variability in cell conditions: Cell density, passage number, and overall health can influence signaling pathways. | - Standardize your cell culture conditions, including seeding density and passage number. - Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Peptide solution instability: The peptide may not be stable in your experimental buffer over the duration of the experiment. | - Assess the stability of the peptide in your specific buffer system and time frame. - Prepare fresh dilutions from a concentrated stock solution just before use. | |
| Observed off-target effects | Lack of specificity at high concentrations: The peptide may inhibit other kinases or cellular processes at concentrations significantly above its IC50 for PKC.[3] | - Use the lowest effective concentration determined from your dose-response studies. - Include control experiments with structurally similar but inactive peptides (scrambled peptides) if available. - Use a second, structurally different PKC inhibitor to confirm that the observed phenotype is due to PKC inhibition. |
| Difficulty dissolving the peptide | Hydrophobicity of the peptide: The amino acid sequence can make the peptide poorly soluble in aqueous solutions. | - First, try to dissolve the peptide in sterile, distilled water.[4] - If it does not dissolve, a small amount of a polar organic solvent like DMSO or DMF can be used to create a stock solution, which can then be diluted in aqueous buffer.[10] - Sonication can also aid in dissolving the peptide. |
Quantitative Data Summary
The inhibitory potency of pseudosubstrate peptides is typically determined by in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.
| Inhibitor | Target Kinase | IC50 / Ki | Notes |
| PKC (19-36) Peptide | Protein Kinase C | < 1 µM (IC50) | Also inhibits CaMK-II (IC50 = 30 µM) and MLCK (IC50 = 35 µM) at higher concentrations.[3] |
| PKC Inhibitor Peptide 19-36 | Protein Kinase C | 147 nM (Ki) | Substrate competitive inhibitor.[9] |
Note: IC50 and Ki values can vary depending on the assay conditions, including ATP and substrate concentrations.[6]
Experimental Protocols
Protocol 1: Verification of PKC Inhibition by Western Blotting
This protocol describes how to assess the inhibition of PKC activity in cultured cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cells of interest
-
PKC (19-35) peptide
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated form of a known PKC substrate
-
Primary antibody against the total form of the PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate and culture your cells to the desired confluency. Treat the cells with varying concentrations of the PKC (19-35) peptide for the desired duration. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total PKC substrate or a housekeeping protein like GAPDH or β-actin.
Protocol 2: In Vitro PKC Kinase Assay
This protocol provides a method to directly measure the inhibitory effect of the PKC (19-35) peptide on PKC activity using a purified enzyme and a synthetic substrate. This can be performed using either a radioactive (32P-ATP) or a non-radioactive (ELISA-based) format.
Materials:
-
Purified active PKC enzyme
-
PKC (19-35) peptide
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[8]
-
Kinase assay buffer
-
ATP (for non-radioactive assays) or [γ-32P]ATP (for radioactive assays)
-
For radioactive assay: P81 phosphocellulose paper, phosphoric acid, scintillation counter[8]
-
For non-radioactive ELISA-based assay: Substrate-coated microplate, phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, microplate reader[13]
Procedure:
-
Prepare Reactions: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, the purified PKC enzyme, and the PKC substrate peptide.
-
Add Inhibitor: Add varying concentrations of the PKC (19-35) peptide to the reaction mixtures. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (or [γ-32P]ATP).[8]
-
Incubation: Incubate the reactions at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Stop Reaction & Detect:
-
Radioactive Assay: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.[8]
-
Non-Radioactive ELISA Assay: Stop the reaction (if necessary, as per kit instructions). Add a phospho-specific antibody that recognizes the phosphorylated substrate. Follow with an HRP-conjugated secondary antibody and TMB substrate. Measure the absorbance at 450 nm after adding the stop solution.[13]
-
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the no-inhibitor control. Plot the results to determine the IC50 value.
Visualizations
Caption: PKC signaling pathway and point of inhibition by the (19-35) peptide.
Caption: Experimental workflow for Western blot analysis of PKC inhibition.
Caption: Troubleshooting decision tree for ineffective PKC inhibition.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
- 10. caymanchem.com [caymanchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. abcam.com [abcam.com]
Validation & Comparative
Western blot analysis of PKC substrate phosphorylation after treatment
This guide provides a comparative analysis of Western blot for assessing Protein Kinase C (PKC) substrate phosphorylation, alongside alternative methods. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation guidelines, and visual aids to facilitate informed decisions on the most suitable technique for their research needs.
Understanding PKC Signaling
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a variety of cellular signaling pathways.[1] They regulate a vast array of cellular processes, including cell proliferation, gene expression, and apoptosis.[2][3] The activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the hydrolysis of membrane phospholipids, generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG, in conjunction with calcium ions (for conventional isoforms), recruits PKC to the cell membrane, where it becomes active and phosphorylates a multitude of downstream substrate proteins on serine or threonine residues.[1][2] Analyzing the phosphorylation state of these substrates is a direct measure of PKC activity within the cell.
Method 1: Western Blot Analysis
Western blotting is a widely used semi-quantitative technique to detect specific proteins in a complex mixture, such as a cell lysate. For phosphorylation analysis, it employs antibodies that specifically recognize the phosphorylated form of a target protein, allowing for the assessment of kinase activity through substrate phosphorylation levels.[4]
Detailed Experimental Protocol: Western Blot
-
Sample Preparation:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., PKC activators like Phorbol-12-myristate-13-acetate (PMA) or inhibitors).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by size via electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF is often preferred for its higher binding capacity, which is advantageous for detecting low-abundance phosphoproteins.[4]
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background noise.[4]
-
Incubate the membrane with a primary antibody specific to the phosphorylated PKC substrate of interest. This is typically done overnight at 4°C.
-
Wash the membrane thoroughly with TBST to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore that recognizes the primary antibody.
-
Perform final washes with TBST.
-
-
Detection and Analysis:
-
For chemiluminescent detection, apply an HRP substrate and capture the signal using X-ray film or a digital imager.[5]
-
Quantify the band intensity using densitometry software like ImageJ.[6]
-
To ensure accurate quantification, normalize the phospho-protein signal to a loading control. This can be either a housekeeping protein (e.g., GAPDH, β-actin) or the total amount of the target protein, detected by stripping the membrane and re-probing with an antibody against the non-phosphorylated form of the protein.[7]
-
Alternative Methods for Comparison
While Western blot is a staple, other methods offer different advantages for analyzing protein phosphorylation.
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that provides a quantitative measure of a specific protein. For phosphorylation analysis, a sandwich ELISA format is typically used, which can offer higher throughput than Western blotting.[8]
-
Plate Preparation: A microplate is coated with a capture antibody that binds to the total target protein, irrespective of its phosphorylation state.
-
Blocking: Non-specific binding sites in the wells are blocked.
-
Sample Incubation: Cell lysates (prepared similarly to Western blotting) are added to the wells, and the target protein is captured by the immobilized antibody.
-
Detection: A second, detection antibody that is specific for the phosphorylated form of the target protein is added.
-
Signal Generation: An enzyme-conjugated secondary antibody that binds to the detection antibody is added, followed by a substrate that produces a measurable colorimetric or fluorescent signal.
-
Quantification: The signal intensity, which is proportional to the amount of phosphorylated protein, is read using a microplate reader.
Method 3: Flow Cytometry
Flow cytometry allows for the rapid, quantitative analysis of protein phosphorylation at the single-cell level, providing insights into population heterogeneity that are missed by bulk lysate methods like Western blot and ELISA.[5][9]
-
Cell Preparation: Cells are grown and treated as required.
-
Fixation & Permeabilization: Cells are harvested and treated with a fixation agent to preserve their state, followed by a permeabilization agent to allow antibodies to enter the cell.
-
Staining: Cells are incubated with a fluorophore-conjugated primary antibody specific to the phosphorylated target protein.
-
Data Acquisition: The stained cells are run through a flow cytometer, where a laser excites the fluorophore on the antibody, and detectors measure the emitted light from thousands of individual cells.
-
Analysis: The data is analyzed to determine the mean fluorescence intensity (MFI), which corresponds to the level of the phosphorylated protein, and to quantify the percentage of cells positive for the signal.
Performance Comparison
Choosing the right method depends on the specific experimental question, available resources, and desired throughput.
| Feature | Western Blot | ELISA | Flow Cytometry |
| Quantification | Semi-quantitative | Quantitative[8] | Quantitative[9] |
| Throughput | Low to medium | High | High |
| Sensitivity | Moderate (can be low for some targets) | High | High |
| Specificity | High (provides molecular weight confirmation) | High (dependent on antibody pair) | High (dependent on antibody) |
| Data Output | Band intensity in bulk lysate | Signal intensity in bulk lysate | Single-cell fluorescence intensity, population statistics[5] |
| Hands-on Time | High | Moderate | Moderate |
| Cost/Equipment | Moderate (electrophoresis, transfer, imaging systems) | Moderate (plate reader) | High (flow cytometer) |
| Key Advantage | Provides molecular weight information. | High throughput and excellent for quantitative screening. | Provides single-cell data and reveals population heterogeneity.[9] |
| Key Limitation | Labor-intensive, lower throughput, semi-quantitative nature. | No molecular weight confirmation. | No molecular weight confirmation; requires specific cell prep protocols. |
Quantitative Data Presentation: A Western Blot Example
To accurately report Western blot data, it is crucial to perform normalization. The following table illustrates how to present quantitative data from an experiment analyzing PKC substrate phosphorylation after treatment with a PKC activator, PMA.
Experimental Scenario: Cells were either left untreated (Control) or treated with 100 nM PMA for 30 minutes. Cell lysates were analyzed by Western blot for a phosphorylated PKC substrate (p-Substrate). The membrane was then stripped and re-probed for a loading control (e.g., total protein or GAPDH).
| Sample ID | Treatment | p-Substrate Band Intensity (Densitometry Units) | Loading Control Band Intensity (Densitometry Units) | Normalized p-Substrate Intensity (p-Substrate / Loading Control) | Fold Change (vs. Control Avg.) |
| 1 | Control | 15,200 | 45,500 | 0.334 | 1.00 |
| 2 | Control | 14,800 | 43,900 | 0.337 | 1.01 |
| 3 | Control | 16,100 | 48,100 | 0.335 | 1.00 |
| Avg. Control | 15,367 | 45,833 | 0.335 | 1.00 | |
| 4 | 100 nM PMA | 58,900 | 46,200 | 1.275 | 3.80 |
| 5 | 100 nM PMA | 62,300 | 47,800 | 1.303 | 3.89 |
| 6 | 100 nM PMA | 59,800 | 45,100 | 1.326 | 3.96 |
| Avg. PMA | 60,333 | 46,367 | 1.301 | 3.88 |
This structured table clearly demonstrates the increase in PKC substrate phosphorylation upon PMA treatment, providing a clear, quantifiable result for publication or internal comparison.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. raybiotech.com [raybiotech.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. raybiotech.com [raybiotech.com]
- 6. youtube.com [youtube.com]
- 7. licorbio.com [licorbio.com]
- 8. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 9. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
Scrambled Peptide vs. PKCζ (19-35): A Comparative Guide for Negative Control Selection
For researchers, scientists, and drug development professionals, the appropriate choice of negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of the scrambled peptide versus the well-established Protein Kinase C zeta (PKCζ) (19-35) pseudosubstrate inhibitor, offering supporting experimental data, detailed protocols, and visual aids to inform your experimental design.
The PKCζ (19-35) peptide is a widely used inhibitor that mimics the pseudosubstrate region of PKCζ, effectively blocking its kinase activity. A scrambled peptide, containing the same amino acid composition as the inhibitor but in a randomized sequence, is often employed as a negative control to ensure that the observed effects are specific to the inhibition of PKCζ and not due to non-specific peptide interactions.
Performance Comparison: Inhibitor vs. Scrambled Control
The efficacy of a scrambled peptide as a negative control hinges on its inability to inhibit the target enzyme. However, studies have shown that scrambled versions of pseudosubstrate inhibitors may retain some residual activity. The following table summarizes the inhibitory potency of a myristoylated PKCζ pseudosubstrate inhibitor (myr-ZIP) and its scrambled control (myr-SCR) against PKMζ, a constitutively active isoform of PKCζ.
| Peptide | Target | IC50 Value (µM) | Fold Difference in Potency | Reference |
| myr-ZIP (Inhibitor) | PKMζ | 0.27 | - | Bogard et al., 2015 |
| myr-SCR (Scrambled Control) | PKMζ | 1.29 | ~4.8-fold less potent | Bogard et al., 2015 |
As the data indicates, the scrambled peptide is significantly less potent than the specific inhibitor, supporting its use as a negative control. However, the fact that it still possesses some inhibitory activity at higher concentrations underscores the importance of careful dose-response studies and data interpretation. The myristoylated ζ-inhibitory peptide (ZIP) is reported to be approximately 3- to 7-fold more potent than its scrambled control.
Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for both an in vitro kinase assay and a cell-based functional assay are provided below.
In Vitro PKCζ Kinase Assay
This protocol is a representative method for determining the IC50 values of the PKCζ (19-35) inhibitor and its scrambled control.
Materials:
-
Recombinant active PKCζ enzyme
-
PKCζ (19-35) peptide inhibitor and scrambled control peptide
-
Fluorescently labeled or biotinylated substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
Detection reagent (appropriate for the substrate label)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PKCζ (19-35) inhibitor and the scrambled control peptide.
-
In a microplate, add the kinase reaction buffer, the substrate peptide, and the diluted peptides.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant PKCζ enzyme.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagent and incubate as required.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each peptide concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the peptide concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cell-Based Chemotaxis Assay
This protocol, adapted from Laudanna et al. (1998), assesses the effect of the PKCζ inhibitor and its scrambled control on neutrophil chemotaxis, a process known to involve PKCζ.
Materials:
-
Human neutrophils, freshly isolated
-
Myristoylated PKCζ (19-35) peptide and myristoylated scrambled control peptide
-
Chemoattractant (e.g., fMLP or IL-8)
-
Boyden chamber or similar cell migration system with a porous membrane
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Pre-incubate the isolated human neutrophils with varying concentrations of the myristoylated PKCζ (19-35) peptide or the myristoylated scrambled control peptide for 30-60 minutes at 37°C. A vehicle-only control should also be included.
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophils to the upper chamber (the insert with the porous membrane).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a suitable fluorescent dye.
-
Quantify the number of migrated cells by counting under a fluorescence microscope or by measuring the fluorescence intensity with a plate reader.
-
Compare the number of migrated cells in the presence of the inhibitor and the scrambled control to the vehicle control to determine the effect on chemotaxis.
Visualizing the Molecular Context
To provide a clearer understanding of the biological context in which these peptides operate, the following diagrams illustrate the PKCζ signaling pathway and a typical experimental workflow.
Caption: Simplified PKCζ signaling pathway.
Caption: General experimental workflow.
Unveiling the Specificity of Protein Kinase C (19-35) Peptide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of protein kinase C (PKC) modulation, the specificity of inhibitory peptides is paramount. This guide provides an objective comparison of the Protein Kinase C (19-35) peptide, a widely used pseudosubstrate inhibitor, with alternative modulators. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a critical resource for designing precise and effective experiments.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1][2][3] The PKC (19-35) peptide is designed as a competitive inhibitor, mimicking the pseudosubstrate region of PKC to block the active site and prevent the phosphorylation of downstream targets.[4][5] However, the degree of its specificity is a crucial consideration for accurate experimental outcomes. This guide delves into the specificity of the PKC (19-35) peptide, presenting a comparative analysis with other commonly used PKC modulators.
Comparative Analysis of PKC Inhibitors
To provide a clear understanding of the relative performance of PKC (19-35) peptide, this section presents a quantitative comparison with other peptide and small molecule inhibitors. The data, summarized in Table 1, highlights the inhibitory potency (IC50 and Ki values) against PKC and other kinases, offering insights into their specificity profiles.
| Inhibitor/Substrate | Type | Target Kinase(s) | IC50/Ki/Km | Specificity Notes |
| PKC (19-36) Peptide | Pseudosubstrate Inhibitor | PKC, CaMK-II, MLCK | PKC: IC50 < 1 µM ; CaMK-II: IC50 = 30 µM; MLCK: IC50 = 35 µM | Potently inhibits PKC but also shows significant inhibition of CaMK-II and MLCK at higher concentrations.[6] |
| MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) Pseudosubstrate Peptide | Pseudosubstrate Inhibitor | PKC, CaM Kinases | PKC: IC50 = 100-200 nM ; PKC (catalytic fragment): Ki = 20 nM; CaM Kinases I, II, III: IC50 ≈ 5 µM | A potent PKC inhibitor that does not significantly inhibit cAMP- and cGMP-dependent protein kinases. However, it does inhibit Ca2+/calmodulin-dependent protein kinases.[4] |
| Myelin Basic Protein (MBP) (4-14) | Substrate | PKC | Km = 7 µM | A highly selective substrate for PKC. It is not phosphorylated by cyclic AMP-dependent protein kinase, casein kinases I and II, Ca2+/calmodulin-dependent protein kinase II, or phosphorylase kinase.[1] |
| Sotrastaurin (AEB071) | Small Molecule Inhibitor | Pan-PKC | PKCθ: Ki = 0.22 nM; PKCβ: Ki = 0.64 nM; PKCα: Ki = 0.95 nM; PKCη: Ki = 1.8 nM; PKCδ: Ki = 2.1 nM; PKCε: Ki = 3.2 nM | A potent, orally-active, pan-PKC inhibitor with high affinity for multiple PKC isoforms.[7] |
Table 1: Comparative data of PKC (19-35) Peptide and alternatives. This table summarizes the inhibitory/substrate activity and specificity of various compounds used to study Protein Kinase C. Lower IC50/Ki values indicate higher potency.
Visualizing the PKC Signaling Pathway and Experimental Workflow
To further elucidate the context in which these inhibitors function, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
References
- 1. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Protein Kinase C (19-35) Peptide Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigor in PKC Pseudosubstrate Inhibition Studies
The Protein Kinase C (PKC) (19-35) peptide, a sequence derived from the pseudosubstrate region of PKC, is a widely utilized tool for investigating the roles of this critical family of serine/threonine kinases in cellular signaling. Its mechanism of action relies on mimicking the endogenous pseudosubstrate, thereby competitively inhibiting substrate binding to the catalytic domain.[1][2] However, the validity of experimental findings hinges on the implementation of appropriate and rigorous control experiments. This guide provides a comparative overview of essential controls for studies involving the PKC (19-35) peptide, complete with experimental data, detailed protocols, and visual workflows to enhance experimental design and data interpretation.
Comparative Analysis of Control Peptides
The selection of appropriate control peptides is paramount to dissecting the specific effects of PKC (19-35) from potential off-target or non-specific interactions. The following table summarizes key control peptides and their intended purpose, alongside comparative data where available.
| Control Type | Peptide Example | Primary Purpose | IC50 (PKC) | Key Considerations |
| Pseudosubstrate Inhibitor | PKC (19-35) / (19-36) | To specifically inhibit PKC activity by competing with substrates for the catalytic site. | ~0.18 µM | Sequence: RFARKGALRQKNVHEVKN (for 19-36). Myristoylation can enhance cell permeability.[3][4] |
| Negative Control | Scrambled PKC (19-35) Peptide | To control for non-sequence-specific effects of introducing a peptide into the system. | Inactive | Has the same amino acid composition as the active peptide but in a random sequence. It is crucial to verify its inactivity, as some scrambled peptides can exhibit biological effects.[5] |
| Negative Control | [Glu27]-PKC (19-36) | An inactive analog of the pseudosubstrate inhibitor. | Inactive[6] | A single amino acid substitution can disrupt binding to the active site, providing a more subtle control than a fully scrambled peptide. |
| Positive Control (Broad Spectrum) | Staurosporine | To induce potent, non-selective inhibition of PKC and other kinases, serving as a benchmark for maximal inhibition. | ~2.7 nM[4] | Highly promiscuous inhibitor, not specific to PKC. Useful for comparing the magnitude of inhibition. |
| Positive Control (Conventional PKC) | Gö6976 | To selectively inhibit conventional PKC isoforms (α, β, γ), allowing for dissection of isoform-specific roles. | 5-37 nM[7] | Can be used in parallel with broader inhibitors to delineate the involvement of specific PKC classes. |
| Positive Control (General PKC) | Gö6983 | To inhibit a broader range of PKC isoforms, including conventional and novel PKCs. | 7-60 nM[7] | Useful for confirming that the observed effect is mediated by PKC in general when compared to more specific inhibitors. |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed and standardized protocols are essential. Below are methodologies for key experiments in the study of PKC (19-35) peptide inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of the PKC (19-35) peptide and its controls to inhibit the enzymatic activity of purified PKC.
Materials:
-
Purified recombinant PKC isozyme
-
PKC (19-35) peptide and control peptides (scrambled, inactive analog)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
ATP, [γ-³²P]ATP for radioactive assays, or a suitable kinase assay kit (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare PKC Activation Mix: Prepare a lipid vesicle solution containing PS and DAG in the kinase reaction buffer.
-
Enzyme Preparation: Dilute the purified PKC isozyme in kinase reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the PKC (19-35) peptide and control peptides in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
PKC activation mix
-
Inhibitor or control peptide solution
-
Diluted PKC enzyme
-
Incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Add the PKC substrate peptide and ATP (spiked with [γ-³²P]ATP for radioactive assays) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for radioactive assays or the stop reagent from a commercial kit).
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's instructions for the specific kinase assay kit to measure the signal (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of MARCKS Phosphorylation
Myristoylated alanine-rich C-kinase substrate (MARCKS) is a well-characterized substrate of PKC. This assay assesses the ability of cell-permeable (e.g., myristoylated) PKC (19-35) peptide to inhibit PKC activity within a cellular context.
Materials:
-
Cell line of interest (e.g., fibroblasts, neurons)
-
Myristoylated PKC (19-35) peptide and myristoylated control peptides
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-MARCKS
-
Primary antibody against total MARCKS or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of myristoylated PKC (19-35) or control peptides for a specified time (e.g., 1-2 hours).
-
-
PKC Activation: Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total MARCKS or a loading control to normalize the data.
-
Quantify the band intensities and express the level of phospho-MARCKS as a ratio to total MARCKS or the loading control.
-
Compare the inhibition of MARCKS phosphorylation by the PKC (19-35) peptide to the control peptides.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can significantly aid in understanding the role of control experiments.
Caption: PKC signaling pathway and the inhibitory action of the pseudosubstrate peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 3. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PKC Pseudosubstrate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various Protein Kinase C (PKC) pseudosubstrate inhibitors, supported by experimental data. Pseudosubstrate inhibitors are peptide sequences that mimic the endogenous autoinhibitory pseudosubstrate domain of PKC. This domain normally keeps the enzyme in an inactive state by blocking the substrate-binding site. Exogenously supplied pseudosubstrate peptides act as competitive inhibitors, offering a targeted approach to modulate PKC activity.
Mechanism of Action
All PKC isozymes possess a regulatory domain that contains a pseudosubstrate sequence. This sequence resembles a true substrate but lacks a phosphorylatable serine or threonine residue. In the inactive state, this pseudosubstrate domain occupies the catalytic site, preventing substrate binding. Upon cellular activation by second messengers like diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate, activating the enzyme. Pseudosubstrate peptide inhibitors exploit this mechanism by competing with actual substrates for binding to the catalytic site, thereby inhibiting kinase activity.[1]
Quantitative Comparison of PKC Pseudosubstrate Inhibitors
The efficacy of various pseudosubstrate inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate higher potency. The following table summarizes the reported efficacy of several common PKC pseudosubstrate inhibitors.
| Inhibitor | Target Isozyme(s) | Sequence | IC50 / Ki | Cell Permeable? | Notes |
| PKC β Pseudosubstrate | PKC | Amino acids 19-31 of PKC pseudosubstrate domain | ~0.5 µM[2] | Yes (via Antennapedia peptide) | Linked to a cell permeabilization vector for effective uptake.[2] |
| PKCζ Pseudosubstrate Inhibitor (ZIP) | PKMζ, PKCζ, PKCι | Myr-Ser-Ile-Tyr-Arg-Arg-Gly-Ala-Arg-Arg-Trp-Arg-Lys-Leu-OH | IC50: 0.27 µM (for PKMζ)[3]; Ki: ~1.43-1.7 µM (for PKCι/ζ)[4] | Yes (Myristoylated)[5] | While targeted for atypical PKCs, it can promiscuously bind to conventional and novel PKC isoforms.[3][6] |
| Scrambled ZIP (myr-SCR) | Control Peptide | (Scrambled sequence of ZIP) | IC50: 1.29 µM (for PKMζ)[3] | Yes (Myristoylated) | Used as a negative control in experiments to show the specificity of ZIP.[3] |
| PKCα Pseudosubstrate (PKC19-36) | PKCα | RFARKGALRQKNVHEVK | IC50: 1-5 µM[7] | No (unless modified) | A potent inhibitor of PKCα-mediated phosphorylation.[7] |
| PKCε Pseudosubstrate | PKCε | RKRQGAVRRRVHQVNG | Not specified, but less potent than PKCα pseudosubstrate against PKCα.[7] | No (unless modified) | Studies suggest it may not be a selective inhibitor for PKCε in all cell types.[7] |
| Retro-inverso Pseudosubstrate Analog | General PKC | gRfkRgaLRQKnV (D-amino acids) | IC50: 31 µM | Not specified | Highly stable against proteolysis by trypsin and pronase.[8] |
| Modified Retro-inverso Analog | General PKC | (D-Ala at position 25 replaced by D-Ser) | IC50: 5 µM; Ki: 2 µM[8] | Not specified | More potent than the parent retro-inverso peptide and acts as a competitive inhibitor.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of PKC pseudosubstrate inhibitors.
In Vitro Kinase Activity Assay (Radiometric)
This assay directly measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific substrate.
Objective: To determine the IC50 value of a pseudosubstrate inhibitor.
Materials:
-
Purified, recombinant PKC isozyme.
-
Pseudosubstrate inhibitor peptide at various concentrations.
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[9].
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)[9].
-
Assay Dilution Buffer (ADB).
-
Magnesium/ATP Cocktail containing [γ-³²P]ATP[9].
-
P81 phosphocellulose paper[9].
-
0.75% Phosphoric acid wash solution[9].
-
Scintillation counter.
Procedure:
-
Prepare reaction tubes on ice. To each tube, add 10µl of the substrate cocktail, 10µl of the inhibitor at the desired concentration (or buffer for control), and 10µl of the lipid activator.
-
Add 10µl of the purified PKC enzyme preparation to each tube.
-
Initiate the kinase reaction by adding 10µl of the Mg²⁺/[γ-³²P]ATP cocktail. Gently vortex to mix.
-
Incubate the reaction tubes at 30°C for 10 minutes[9].
-
Stop the reaction by spotting 25µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes[9].
-
Transfer the dried P81 papers to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the control (no inhibitor) and plot the data to determine the IC50 value.
PKC Translocation Assay
This cell-based assay monitors the movement of PKC from the cytoplasm to the plasma membrane upon activation, a key step in its signaling cascade. Inhibitors can be assessed for their ability to prevent this translocation.
Objective: To visually and quantitatively assess an inhibitor's effect on PKC activation in intact cells.
Materials:
-
U2OS cells (or other suitable cell line) stably expressing a fluorescently tagged PKC isozyme (e.g., PKCε-EGFP).
-
Cell culture medium and plates.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or a specific receptor agonist like Substance P).
-
Test inhibitor compound.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
PBS and a nuclear stain (e.g., Hoechst stain).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Plate the PKCε-EGFP expressing cells in a 96-well imaging plate and culture for 18-24 hours.
-
Pre-incubate the cells with various concentrations of the pseudosubstrate inhibitor or vehicle control for a designated time.
-
Stimulate the cells with a PKC activator (e.g., 3 nM Substance P) for 2 minutes to induce translocation.
-
Immediately fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells four times with PBS.
-
Stain the nuclei with Hoechst stain for cellular segmentation in image analysis.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity at the plasma membrane versus the cytoplasm. Calculate the extent of translocation and determine the inhibitor's effect.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the core concepts of PKC signaling, inhibitor action, and experimental design.
Caption: General signaling pathway for conventional Protein Kinase C (cPKC) activation.
Caption: Mechanism of action for a PKC pseudosubstrate competitive inhibitor.
Caption: Experimental workflow for determining inhibitor IC50 using a radiometric kinase assay.
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PKC β pseudosubstrate (1792) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristolated PKCz, Pseudosubstrate (ZIP) - 1 mg [anaspec.com]
- 6. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition by alpha and epsilonPKC pseudosubstrate sequences: a putative mechanism for preferential PKC activation in neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Protein Kinase C (19-35) Peptide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal of Protein Kinase C (19-35) peptide, a pseudosubstrate inhibitor of Protein Kinase C (PKC), crucial for maintaining a safe and compliant laboratory environment. Adherence to these procedures minimizes risks and ensures the integrity of research.
I. Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the peptide in its lyophilized or reconstituted form. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Work Environment: Handle the peptide in a designated, clean workspace, preferably in a fume hood or a well-ventilated area to avoid inhalation of the lyophilized powder.[1]
Storage of Unused Peptide: Proper storage is crucial to maintain the peptide's stability and prevent degradation.[2]
-
Lyophilized Peptide: Store at -20°C or colder in a tightly sealed container, protected from light.[2][3][4] For long-term storage, -80°C is preferable.[4]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods due to limited shelf-life.[2] If necessary, use sterile buffers at pH 5-6, create single-use aliquots to avoid freeze-thaw cycles, and store at -20°C.[2][4]
II. Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must comply with institutional, local, and national regulations for chemical and biological waste. Never pour peptide solutions or reagents into public drains.[1]
Step 1: Decontamination of Contaminated Materials
All materials that have come into contact with the peptide, such as pipette tips, tubes, and vials, should be considered contaminated and decontaminated prior to disposal.
-
Solid Waste (e.g., pipette tips, tubes):
-
Collect all contaminated solid waste in a designated, clearly labeled biohazard or chemical waste container.
-
If required by institutional protocols, immerse the waste in a decontaminating solution before placing it in the final disposal container.
-
-
Liquid Waste (e.g., unused peptide solutions, buffers):
-
Collect all liquid waste containing the peptide in a designated, leak-proof, and clearly labeled chemical waste container.
-
Do not mix with other incompatible waste streams.
-
-
Decontamination of Surfaces and Equipment:
-
For cleaning surfaces and non-disposable equipment, use an enzymatic detergent capable of breaking down proteins.[5]
-
Alternatively, a freshly prepared 1-10% solution of sodium hypochlorite (bleach) can be used.[6] Ensure a sufficient contact time (e.g., 20 minutes) for effective decontamination.[6]
-
After decontamination, thoroughly rinse the surfaces and equipment with purified water.[5]
-
Step 2: Final Disposal
Once decontaminated and collected, the waste must be disposed of through the institution's approved waste management program.
-
Solid Waste: The collected solid waste should be handled by the institution's hazardous or chemical waste disposal service. This may involve incineration or other specialized treatment methods.
-
Liquid Waste: The collected liquid waste will be treated and disposed of by the institution's chemical waste management facility.
III. Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general recommendations for decontaminating agents for peptide waste.
| Decontaminating Agent | Concentration | Contact Time | Application |
| Enzymatic Detergent | 1% (m/v) | As per manufacturer's instructions | Soaking materials, cleaning surfaces |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% available chlorine | 20 minutes | Decontamination of surfaces and materials |
| Stabilized Hydrogen Peroxide | 7% | 10 minutes | Chemical decontamination of materials |
Table 1: Recommended concentrations and contact times for common decontaminating agents for peptide waste.[5][6]
IV. Protein Kinase C Signaling Pathway
Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, regulating processes like cell growth, differentiation, and apoptosis.[7] The activation of conventional PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of membrane phospholipids.
Figure 1: Simplified signaling pathway for the activation of conventional Protein Kinase C (PKC). Activation of cell surface receptors leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate PKC, leading to the phosphorylation of substrate proteins and a cellular response.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. genscript.com [genscript.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. mdpi.com [mdpi.com]
Essential Safety and Handling Protocols for Protein Kinase C (19-35) Peptide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Protein Kinase C (19-35) Peptide. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively available, it is prudent to treat it as a potentially hazardous chemical.[1] The primary risks are associated with inhalation, ingestion, and direct contact with skin and eyes.[2] Therefore, implementing standard laboratory safety procedures is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment should be worn at all times when the peptide is being handled, including during reconstitution, experimentation, and disposal.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Provides a seal around the eyes to protect against splashes of liquids and fine dust.[3][4] Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves should be worn to prevent skin contact.[5][3] Check for and remove any contact lenses before handling.[2] |
| Body Protection | Laboratory Coat | A full-length lab coat protects skin and personal clothing from contamination.[3][6] |
| Respiratory Protection | Dust Respirator/Mask | Recommended when handling the lyophilized powder to avoid inhalation.[2] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the vial for any damage.
-
For long-term storage, maintain the lyophilized peptide at -20°C.[7] For short-term storage, refrigeration at 2-8°C is acceptable for up to six months.[7]
-
Store in a tightly sealed container to prevent moisture contamination, which can decrease the stability of the peptide.[1]
Reconstitution and Preparation:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[1]
-
Reconstitute the peptide using an appropriate sterile buffer or solvent as per the experimental protocol.
-
If the peptide is difficult to dissolve, sonication may be used. For basic peptides, adding dilute acetic acid can aid solubility, while dilute aqueous ammonia can be used for acidic peptides.[1]
Experimental Use:
-
All handling of the peptide, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.
-
Avoid all direct contact with the substance.[8]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][8]
-
Ingestion: If swallowed, rinse the mouth with water (do not swallow). Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material such as sand or vermiculite, and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site thoroughly.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to federal, state, and local environmental regulations.[2][9]
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all liquid waste containing the peptide in a sealed and appropriately labeled waste container. Do not pour peptide solutions down the drain.
-
Sharps: If needles or other sharps are used, they must be disposed of in a designated sharps container to prevent accidental punctures.[10]
Experimental Workflow and Safety Checkpoints
The following diagram outlines the standard workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. abcepta.com [abcepta.com]
- 8. media.cellsignal.cn [media.cellsignal.cn]
- 9. peptiderecon.com [peptiderecon.com]
- 10. Reddit - The heart of the internet [reddit.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
